Glucosyloxyanthraquinone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H18O8 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H18O8/c21-8-13-17(24)18(25)19(26)20(28-13)27-12-7-3-6-11-14(12)16(23)10-5-2-1-4-9(10)15(11)22/h1-7,13,17-21,24-26H,8H2/t13-,17-,18+,19-,20-/m1/s1 |
InChI Key |
KIAQLDGFGYNFJU-DBTZYBQZSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)OC4C(C(C(C(O4)CO)O)O)O |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Natural Occurrence and Biogeographical Distribution of Glucosyloxyanthraquinone
Phytochemical Sourcing: Plant Families and Genera
Glucosyloxyanthraquinones are predominantly found in dicotyledonous plants. Several plant families are particularly known for producing these compounds. These include:
Polygonaceae: This family, which includes the genus Rheum (rhubarbs), is a significant source of anthraquinone (B42736) glycosides.
Fabaceae (Leguminosae): The genus Cassia is well-known for its content of these compounds.
Rubiaceae: This family is another major source of anthraquinones.
Rhamnaceae: This family also contains species that produce anthraquinone glycosides.
Liliaceae: While less common, some members of this monocot family have been found to contain these glycosides. google.com
Euphorbiaceae
Ericaceae
Lythraceae
Verbenaceae google.com
These compounds are also found in some fungi and lichens. google.com The biosynthesis of the aglycone part of these glycosides is thought to occur through the head-to-tail condensation of acetate (B1210297) units. google.com
Specific Plant Species Exhibiting Glucosyloxyanthraquinone Accumulation
A number of specific plant species are recognized for their accumulation of glucosyloxyanthraquinones. These compounds are often key bioactive constituents in these plants.
| Plant Species | Family | Specific Glucosyloxyanthraquinones Identified |
| Rheum palmatum | Polygonaceae | Aloe-emodin-8-O-β-D-glucoside, Rhein-8-O-β-D-glucoside, Chrysophanol-8-O-β-D-glucoside, Emodin-8-O-β-D-glucoside, Physcion-8-O-β-D-glucoside isnff-jfb.com |
| Rheum officinale | Polygonaceae | Aloe-emodin-8-O-β-D-glucoside, Rhein-8-O-β-D-glucoside, Chrysophanol-8-O-β-D-glucoside, Emodin-8-O-β-D-glucoside, Physcion-8-O-β-D-glucoside isnff-jfb.com |
| Rheum tanguticum | Polygonaceae | Aloe-emodin-8-O-β-D-glucoside, Rhein-8-O-β-D-glucoside, Chrysophanol-8-O-β-D-glucoside, Emodin-8-O-β-D-glucoside, Physcion-8-O-β-D-glucoside isnff-jfb.com |
| Cassia angustifolia (Senna) | Fabaceae | Sennosides (bianthrone glucosides) and other anthraquinone glycosides nih.gov |
| Polygonum multiflorum | Polygonaceae | Emodin (B1671224) and Physcion (often present as glycosides) nih.gov |
| Rheum emodi | Polygonaceae | Various anthraquinone conjugates nih.gov |
| Rheum cordatum | Polygonaceae | Emodin and its analogues, often in glycosidic forms nih.gov |
| Cassia fistula | Fabaceae | Rhein (B1680588) and its glycosides nih.gov |
Intra-plant Distribution and Tissue-Specific Expression
The accumulation of glucosyloxyanthraquinones is not uniform throughout the plant. Different parts of the plant exhibit varying concentrations of these compounds, indicating a tissue-specific expression of the biosynthetic pathways.
In many species, the highest concentrations of anthraquinone glycosides are found in the underground organs. For instance, in Rheum species, the roots and rhizomes are the primary medicinal parts due to their high content of bioactive compounds, including anthraquinones. researchgate.net Similarly, the roots of Morinda citrifolia are a valuable source of anthraquinones. socg.in
Studies on Polygonum cuspidatum have revealed that the biosynthesis of anthraquinones through the methylerythritol 4-phosphate and isochorismate pathways is more dominant in the leaves. In contrast, most genes related to the phenylpropanoid pathway, which can also contribute to secondary metabolite production, are predominantly expressed in the roots and stems. This differential gene expression aligns with the observed metabolite profiles in the different tissues of the plant.
The following table summarizes the general distribution of anthraquinones in various plant tissues:
| Plant Part | General Anthraquinone Accumulation |
| Roots and Rhizomes | High |
| Bark | Moderate to High |
| Leaves | Variable, can be high in some species |
| Stems | Generally lower than roots and leaves |
| Flowers and Fruits | Variable |
Microbial and Fungal Production Pathways
Glucosyloxyanthraquinones are not exclusive to the plant kingdom. Various microorganisms, particularly fungi, are capable of synthesizing these compounds. Fungi are well-known producers of a wide array of secondary metabolite quinones. mdpi.com The biosynthesis of anthraquinones in fungi typically involves the polyketide synthase pathway. nih.gov
Several fungal genera are known to produce anthraquinones, including:
Aspergillus
Penicillium
Talaromyces
Eurotium
Fusarium
Dreschlera nih.gov
While fungal production of the anthraquinone aglycone is well-documented, the glucosylation step to form glucosyloxyanthraquinones can also be achieved through microbial processes. Biotransformation using recombinant microorganisms is a promising approach for the synthesis of these glycosides. For example, a versatile glycosyltransferase from Bacillus licheniformis expressed in Escherichia coli has been successfully used to convert anthraquinones into their O-glucoside derivatives. socg.in This microbial synthesis offers a potential alternative to extraction from plant sources. socg.in
Ecological and Environmental Influences on this compound Biosynthesis and Distribution
The production and accumulation of glucosyloxyanthraquinones in plants are significantly influenced by ecological and environmental factors. These secondary metabolites often play a role in the plant's defense against biotic and abiotic stresses.
Abiotic Factors:
Altitude: Studies on Rheum species have shown a positive correlation between the altitude of the growing location and the content of anthraquinone glycosides. nih.gov Rhubarbs grown at higher altitudes tend to have a higher accumulation of these compounds. nih.gov
Salinity: Salt stress has been shown to induce the production of anthraquinones. In suspension cultures of Cassia acutifolia, increasing levels of NaCl led to a higher content of anthraquinones and their glycosides, although it also reduced the growth of the cultures. nih.gov
Light: The growth and accumulation of secondary metabolites in plants can be influenced by light conditions. For example, Rubia cordifolia has been observed to grow better and accumulate higher concentrations of certain secondary metabolites in sunny environments compared to shaded ones.
Biotic Factors:
Elicitors: The biosynthesis of anthraquinones can be enhanced by the application of elicitors, which are molecules that trigger a defense response in plants. In cell suspension cultures of Morinda citrifolia, biotic elicitors such as yeast extract, pectin, xylan, chitosan, and alginic acid have been shown to increase the production of anthraquinones. socg.in
Plant Hormones and Signaling Molecules: Jasmonic acid and salicylic (B10762653) acid, which are key signaling molecules in plant defense against biotic and abiotic stress, can be used as elicitors to enhance the production of secondary metabolites, including anthraquinones, in plant cell cultures. nih.gov
The geographical distribution and the specific environmental conditions of a plant's habitat can, therefore, play a crucial role in determining its chemical profile, including the concentration of glucosyloxyanthraquinones.
Advanced Isolation and Purification Methodologies for Glucosyloxyanthraquinone
Extraction Techniques
The initial step in obtaining glucosyloxyanthraquinone involves its extraction from the raw material. The choice of extraction technique significantly impacts the yield and purity of the final product.
Optimized Solvent Extraction Protocols for Glycosylated Anthraquinones
Conventional solvent extraction remains a fundamental technique for obtaining glycosylated anthraquinones. The efficiency of this method is highly dependent on several factors, including the choice of solvent, solid-to-solvent ratio, extraction time, and temperature. Ethanol (B145695) has been identified as an effective solvent for extracting anthraquinones. nih.gov In studies on Rheum emodi, a solid-to-solvent ratio of 1:20 using ethanol was found to be optimal. nih.gov Furthermore, a prior acid hydrolysis step can significantly increase the extraction yield of dihydroxyanthraquinones (DHAQs) by 1.3 to 3-fold, as it cleaves the glycosidic bonds to release the aglycones. nih.gov For instance, refluxing with ethanol for 45 minutes has been shown to be a highly effective method for maximizing the recovery of DHAQs. nih.gov
The selection of the extraction solvent is critical and is often optimized based on the polarity of the target compounds. For anthraquinones and their glycosides from Japanese knotweed rhizomes, 70% aqueous acetone (B3395972) was found to be the most efficient extraction solvent. mdpi.com The optimization of extraction parameters is crucial; for example, in the extraction of anthraquinones from Rheum palmatum L., using natural deep eutectic solvents (NADES), a lactic acid/glucose ratio of 5:1 with 10% water, an extraction time of 1.5 hours, a temperature of 82°C, and a solvent-to-solid ratio of 26 mL/g were identified as optimal conditions. rsc.org
| Parameter | Optimal Condition | Source |
| Solvent | Ethanol | nih.gov |
| 70% Aqueous Acetone | mdpi.com | |
| Natural Deep Eutectic Solvent (Lactic Acid/Glucose) | rsc.org | |
| Solid-to-Solvent Ratio | 1:20 | nih.gov |
| Extraction Time | 45 minutes (Reflux) | nih.gov |
| 1.5 hours (NADES) | rsc.org | |
| Temperature | 82°C (NADES) | rsc.org |
Supercritical Fluid Extraction (SFE) Applications
Supercritical fluid extraction (SFE) is a green technology that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. mdpi.com The solvating power of the supercritical fluid can be adjusted by modifying the pressure and temperature, allowing for selective extraction. ntnu.nolibretexts.org While supercritical CO₂ is effective for non-polar compounds, its polarity can be increased by adding a co-solvent, such as ethanol, to enhance the extraction of more polar compounds like glycosylated anthraquinones. libretexts.org
For the extraction of chrysophanol (B1684469), an anthraquinone (B42736), from Rheum palmatum LINN, optimal SFE conditions were found to be a pressure of 210 atm and a temperature of 85°C for 30 minutes. nycu.edu.tw The addition of ethanol as a co-solvent has been shown to improve the extraction of polar bioactive compounds. mdpi.com The efficiency of SFE is influenced by several parameters, including pressure, temperature, co-solvent percentage, and concentration. mdpi.com For instance, in the extraction of phenolic compounds from Labisia pumila, optimal conditions were identified as 283 bar pressure, 32°C temperature, 78% (v/v) ethanol-water as co-solvent, and 16% (v/v) co-solvent concentration. mdpi.com
| Parameter | Condition | Source |
| Pressure | 210 atm | nycu.edu.tw |
| 283 bar | mdpi.com | |
| Temperature | 85°C | nycu.edu.tw |
| 32°C | mdpi.com | |
| Co-solvent | Ethanol | mdpi.com |
| 78% (v/v) Ethanol-Water | mdpi.com | |
| Extraction Time | 30 minutes | nycu.edu.tw |
Emerging Green Extraction Technologies
In recent years, several innovative and environmentally friendly extraction techniques have emerged as alternatives to conventional methods. These "green" technologies often offer improved efficiency, reduced solvent consumption, and shorter extraction times. jst.go.jp
Subcritical Water Extraction (SWE) , also known as pressurized hot water extraction, uses water at temperatures between 100°C and 374°C under pressure to maintain its liquid state. By adjusting the temperature, the polarity of water can be modified, allowing for the extraction of a wide range of compounds. For the extraction of anthraquinones from Rheum tanguticum, optimized SWE conditions were an extraction time of 54 minutes, a temperature of 170°C, and a flow rate of 2.0 mL/min. researchgate.netresearchgate.net
Ultrasound-Assisted Extraction (UAE) utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent, which collapse near the cell walls of the plant material, enhancing mass transfer and accelerating the extraction process. jst.go.jp This method has been successfully applied to extract anthraquinones from Rheum emodi and Rheum palmatum. nih.govnih.gov
Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and the plant matrix, leading to the rupture of cell walls and the release of target compounds. jst.go.jp
| Technology | Principle | Application Example | Source |
| Subcritical Water Extraction (SWE) | Uses pressurized hot water as a tunable solvent. | Extraction of anthraquinones from Rheum tanguticum. | researchgate.netresearchgate.net |
| Ultrasound-Assisted Extraction (UAE) | Employs acoustic cavitation to enhance mass transfer. | Extraction of anthraquinones from Rheum species. | nih.govnih.gov |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy for rapid heating of the solvent and matrix. | General extraction of bioactive compounds from plants. | jst.go.jp |
Chromatographic Separation Strategies
Following extraction, chromatographic techniques are essential for the purification and isolation of this compound from the crude extract.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, identification, and quantification of anthraquinone glycosides. Reversed-phase HPLC with a C18 column is commonly employed for this purpose. cabidigitallibrary.org The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component (often with an acid modifier like formic or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). cabidigitallibrary.orgepa.gov
For the analysis of anthraquinone glycosides and aglycones in madder root (Rubia tinctorum L.), an end-capped C18-RP column with a water-acetonitrile gradient and UV detection at 250 nm has been successfully used. epa.gov In the analysis of sennosides, which are also anthraquinone glycosides, a weak anion-exchange column with 0.1 M ammonium (B1175870) nitrate (B79036) solution (pH 5.7) as the mobile phase has been utilized. nih.gov Preparative HPLC is often used for the isolation of specific compounds in larger quantities. For instance, three anthraquinone glycosides were separated from Rheum tanguticum using preparative HPLC. nih.gov
| Parameter | Description | Source |
| Stationary Phase | Reversed-phase C18 column | cabidigitallibrary.orgepa.gov |
| Weak anion-exchange column | nih.gov | |
| Mobile Phase | Water-acetonitrile gradient (with acid) | epa.gov |
| Methanol-water gradient (with acid) | cabidigitallibrary.org | |
| 0.1 M Ammonium nitrate solution (pH 5.7) | nih.gov | |
| Detection | UV at 250 nm | epa.gov |
Countercurrent Chromatography (CCC) and Centrifugal Partition Chromatography (CPC)
Countercurrent chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby eliminating irreversible adsorption of the sample. wikipedia.org This makes it particularly suitable for the separation of polar compounds like glycosides. The separation is based on the differential partitioning of solutes between two immiscible liquid phases. nih.gov
High-speed counter-current chromatography (HSCCC) has been effectively used to separate anthraquinone glycosides. For example, a two-phase solvent system composed of chloroform/ethyl acetate (B1210297)/methanol/water (8:1:6:5, v/v) was used to separate aloe-emodin (B1665711) 8-O-β-D-glucoside, emodin (B1671224) 1-O-β-D-glucoside, and emodin 8-O-β-D-glucoside from Rheum tanguticum. nih.gov In another study, a chloroform/methanol/water (5:3:4, v/v) system was used to purify four anthraquinone glycosides from a subcritical water extract. researchgate.net The selection of an appropriate solvent system is crucial for successful separation and is often guided by the partition coefficients (K values) of the target compounds. nih.gov
Droplet counter-current chromatography (DCCC), a related technique, has also been employed for the separation of anthraquinone glycosides. For instance, emodin 8-O-primeveroside was isolated from Rhamnus catharticus using a CHC13-MeOH-H20-HC02H (70:130:80:1) solvent system. psu.edu
| Technique | Solvent System (v/v) | Compounds Separated | Source |
| HSCCC | Chloroform/Ethyl acetate/Methanol/Water (8:1:6:5) | Aloe-emodin 8-O-β-D-glucoside, Emodin 1-O-β-D-glucoside, Emodin 8-O-β-D-glucoside | nih.gov |
| HSCCC | Chloroform/Methanol/Water (5:3:4) | Emodin-1-O-β-D-glucoside, Physcion-8-O-β-D-glucopyranoside, Chrysophanol-1-O-β-D-glucoside, Chrysophanol-8-O-β-D-glucoside | researchgate.net |
| DCCC | CHC13-MeOH-H20-HC02H (70:130:80:1) | Emodin 8-O-primeveroside | psu.edu |
Flash Chromatography and Medium-Pressure Liquid Chromatography (MPLC) for Preparative Isolation
Flash chromatography and Medium-Pressure Liquid Chromatography (MPLC) are mainstays in natural product research for the efficient, rapid, and preparative-scale purification of target compounds from crude extracts. cdnsciencepub.com These techniques operate on the same principles as traditional column chromatography but utilize pressure to accelerate the flow of the mobile phase, significantly reducing separation times and improving resolution. cdnsciencepub.comuoanbar.edu.iq
Flash chromatography is often employed as an initial or intermediate purification step. It is highly effective for fractionating complex mixtures, such as plant extracts, to isolate compounds or groups of compounds with similar polarity. cdnsciencepub.com In one study, flash column chromatography was successfully used to fractionate a methanol extract of Nephrolepis biserrata, yielding fractions that were subsequently analyzed by LC-QTOF-MS and found to contain this compound.
MPLC represents an advancement over low-pressure flash chromatography, bridging the gap between flash and High-Performance Liquid Chromatography (HPLC). wur.nl It allows for the use of smaller particle size stationary phases and provides more precise control over the mobile phase gradient, leading to higher resolution separations suitable for obtaining pure compounds in milligram to gram quantities. wur.nlmdpi.com A rational approach to MPLC involves developing and optimizing the separation on an analytical HPLC system first and then transferring the gradient to the MPLC system. wur.nl This method ensures predictable retention behavior and guarantees similar performance on the preparative scale. wur.nl Dry loading techniques, where the crude extract is pre-adsorbed onto a solid support (like silica (B1680970) gel or diatomaceous earth), are commonly used in MPLC to handle high sample loads without compromising the separation efficiency. gnu-darwin.org
The selection of stationary and mobile phases is critical for successful isolation. For glycosides like this compound, reversed-phase stationary phases (e.g., C18, C8) are common, using mobile phase gradients of water and an organic solvent like methanol or acetonitrile. wur.nl Normal-phase systems using silica gel with solvent mixtures such as chloroform-methanol-water are also employed. nih.gov
Table 1: Typical Parameters for Flash Chromatography and MPLC in Natural Product Isolation
| Parameter | Flash Chromatography | Medium-Pressure Liquid Chromatography (MPLC) |
| Primary Use | Rapid fractionation of crude extracts | Preparative isolation of pure compounds |
| Operating Pressure | Low to Medium (up to 50 bar / 725 psi) uoanbar.edu.iq | Medium (e.g., 50-300 bar) mdpi.com |
| Stationary Phase | Silica gel, Alumina, Reversed-phase (C18) | Silica gel, Reversed-phase (C18, C8), other bonded phases wur.nlnih.gov |
| Particle Size | Larger (e.g., 40-63 µm) | Smaller (e.g., 15-40 µm) |
| Sample Loading | High (grams to kilograms, depending on scale) gnu-darwin.org | Moderate to High (milligrams to many grams) wur.nl |
| Mobile Phase | Isocratic or simple step-gradients | Complex linear or step gradients, often transferred from HPLC wur.nlgnu-darwin.org |
| Detection | UV, Evaporative Light Scattering Detector (ELSD) mdpi.com | UV, ELSD, Mass Spectrometry (MS) wur.nl |
Chiral Resolution Techniques for this compound Stereoisomers
Chirality plays a crucial role in the biological activity of many natural products. slideshare.net this compound, as a name, specifies a D-glucose sugar moiety, which has a defined stereochemistry. Most naturally occurring glycosides feature this specific enantiomer of glucose, typically with a β-anomeric linkage to the aglycone. nih.gov However, the anthraquinone aglycone itself can possess chiral centers, leading to stereoisomers. This is particularly common in dimeric anthraquinones, such as the sennidins, which are dianthrones containing two chiral centers. uomustansiriyah.edu.iq Therefore, a crude extract may contain a mixture of diastereomers that require separation.
Chiral resolution is the process of separating a racemic or diastereomeric mixture into its individual stereoisomers. nih.gov While direct asymmetric synthesis is the ideal approach to obtain a single enantiomer, chiral resolution remains a vital tool when dealing with natural extracts or synthetic mixtures. nih.gov
Common Chiral Resolution Techniques:
Chiral Column Chromatography: This is a direct method and one of the most powerful techniques for enantiomeric separation. wjpsonline.com It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. CSPs can be based on various chiral selectors, including polysaccharides (e.g., cellulose, amylose (B160209) derivatives), proteins, or synthetic polymers. wjpsonline.com This method is applicable at both analytical and preparative scales.
Formation and Separation of Diastereomers: An indirect method involves reacting the mixture of stereoisomers with a pure chiral resolving agent to form a pair of diastereomeric derivatives (often salts). slideshare.netnih.gov These diastereomers have different physical properties (e.g., solubility) and can be separated by standard techniques like crystallization or achiral chromatography. nih.gov Afterward, the chiral auxiliary is chemically removed to yield the pure, individual enantiomers.
The choice of method depends on the specific structure of the this compound stereoisomers and the scale of the separation required. For analytical purposes and smaller preparative amounts, chiral HPLC is often preferred, while diastereomeric crystallization can be more cost-effective for large-scale industrial production. slideshare.net
Table 2: Overview of Chiral Resolution Techniques Applicable to this compound Stereoisomers
| Technique | Principle | Advantages | Considerations |
| Chiral HPLC/MPLC | Differential interaction with a Chiral Stationary Phase (CSP). wjpsonline.com | Direct separation, high efficiency, applicable to many compound types. | Cost of chiral columns, requires method development. |
| Diastereomeric Crystallization | Conversion to diastereomers with different solubilities using a chiral resolving agent. nih.gov | Scalable, cost-effective for large quantities. | Requires a suitable resolving agent, success is not predictable, involves extra reaction steps. nih.gov |
Membrane-Based Separation and Solid-Phase Purification
Membrane-based separation techniques are increasingly used in downstream processing for the purification and concentration of natural products due to their efficiency, low energy consumption, and gentle operating conditions. researchgate.net Processes like nanofiltration (NF) and ultrafiltration (UF) are particularly relevant.
Nanofiltration (NF): NF membranes have pore sizes that allow for the separation of small organic molecules (200-1000 Da) from solvents or salts. This makes NF ideal for concentrating this compound from dilute extracts while simultaneously removing smaller impurities or changing the solvent composition. Since many anthraquinone derivatives are used as dyes, knowledge from dye wastewater treatment using NF membranes is applicable.
Ultrafiltration (UF): UF membranes have larger pores and are used to separate macromolecules like proteins and polysaccharides from smaller molecules like glycosides. In the context of a plant extract, UF can be a valuable initial cleanup step to remove high molecular weight contaminants, such as enzymes or large carbohydrates, before further chromatographic purification. researchgate.net
These membrane processes can be integrated into a purification workflow, for instance, using UF for initial clarification followed by NF for concentration before proceeding to MPLC or preparative HPLC.
Solid-Phase Extraction (SPE) is a powerful purification technique used for sample cleanup, concentration, and fractionation of complex mixtures like plant extracts. It operates by passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). Target compounds are either retained on the sorbent while impurities pass through, or vice-versa.
For the purification of this compound, various SPE strategies can be employed:
Reversed-Phase SPE (RP-SPE): Using C18 or C8 bonded silica, this is one of the most common methods. The crude extract (usually aqueous or hydroalcoholic) is loaded onto the cartridge. Polar impurities like sugars and salts are washed away, after which the retained glycosides are eluted with a stronger organic solvent like methanol or acetonitrile. wur.nl
Ion-Exchange SPE: Since glucosyloxyanthraquinones are neutral, ion-exchange SPE can be used to specifically remove acidic or basic impurities from the extract. Conversely, some purification methods for other glycosides have utilized weak anion exchange cartridges.
Specialized Sorbents: Research has shown that novel sorbents, such as hydrotalcites (lamellar solids), can selectively adsorb anthraquinones from ethanolic plant extracts, offering an alternative to traditional silica-based phases.
SPE is an essential tool for preparing a sample for high-resolution analysis or preparative chromatography, as it reduces matrix complexity, minimizes interference, and protects the chromatographic column from contaminants.
Table 3: Comparison of Membrane and Solid-Phase Purification Techniques
| Technique | Primary Function | Mechanism | Application for this compound |
| Nanofiltration (NF) | Concentration, Desalting | Size and charge-based exclusion through a semi-permeable membrane. | Concentrating the glycoside from dilute extracts; removing salts. |
| Ultrafiltration (UF) | Clarification, Macromolecule Removal | Size-based exclusion of large molecules (e.g., proteins, polysaccharides). | Removing high molecular weight interferences from crude extracts. |
| Solid-Phase Extraction (SPE) | Cleanup, Fractionation, Concentration | Differential partitioning of solutes between a liquid mobile phase and a solid stationary phase. | Removing polar/non-polar impurities; isolating the glycoside fraction before HPLC/MPLC. |
Structural Elucidation and Characterization Methodologies for Glucosyloxyanthraquinone
Advanced Spectroscopic Techniques
The structural elucidation of glucosyloxyanthraquinone is a puzzle solved by combining data from various advanced spectroscopic methods. nih.govnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this process, each providing unique and complementary pieces of information. nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structure Assignment
NMR spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. researchgate.netnih.gov It provides insights into the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), and how they are connected to each other.
The initial steps in the NMR analysis of a this compound involve the acquisition of one-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR spectra. The ¹H NMR spectrum reveals the number of different types of protons in the molecule and their immediate electronic environment. For the anthraquinone (B42736) core, signals for aromatic protons typically appear in the downfield region, while signals for any methyl groups are found further upfield. The protons of the glucose moiety have characteristic chemical shifts, with the anomeric proton (the proton on the carbon connected to the oxygen linking the sugar to the anthraquinone) being particularly diagnostic.
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Combined with a Distortionless Enhancement by Polarization Transfer (DEPT) experiment, which distinguishes between CH, CH₂, and CH₃ groups, a complete count of each type of carbon can be achieved. mdpi.com This is crucial for confirming the molecular formula and identifying the carbon skeleton of both the anthraquinone and the glucose units.
Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative Data is hypothetical and for illustrative purposes.
| Position | δC (ppm) | δH (ppm, J in Hz) | DEPT |
|---|---|---|---|
| 1 | 162.5 | - | C |
| 2 | 118.0 | 7.25 (s) | CH |
| 3 | 148.9 | - | C |
| 4 | 108.5 | 6.80 (s) | CH |
| 5 | 121.3 | 7.65 (d, 8.0) | CH |
| 6 | 134.0 | 7.80 (t, 8.0) | CH |
| 7 | 124.5 | 7.50 (d, 8.0) | CH |
| 8 | 133.5 | - | C |
| 9 | 182.0 | - | C (C=O) |
| 10 | 190.5 | - | C (C=O) |
| 1' | 102.1 | 5.10 (d, 7.5) | CH |
| 2' | 74.8 | 3.50 (m) | CH |
| 3' | 77.2 | 3.60 (m) | CH |
| 4' | 70.5 | 3.40 (m) | CH |
| 5' | 77.9 | 3.70 (m) | CH |
| 6'a | 61.7 | 3.90 (dd, 12.0, 5.0) | CH₂ |
| 6'b | 61.7 | 3.75 (dd, 12.0, 2.0) | CH₂ |
While 1D NMR provides a list of ingredients, two-dimensional (2D) NMR experiments reveal the recipe for how they are assembled. hyphadiscovery.comolemiss.edu
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. acdlabs.com Cross-peaks in a COSY spectrum establish the spin systems within the molecule, allowing for the tracing of proton-proton connectivities within the glucose unit and within the aromatic rings of the anthraquinone.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. olemiss.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, providing unambiguous one-bond C-H connections.
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR experiments for structural elucidation. hyphadiscovery.com It reveals correlations between protons and carbons that are separated by two or three bonds. These long-range correlations are critical for piecing together the molecular skeleton. For instance, an HMBC correlation between the anomeric proton of the glucose (H-1') and a carbon on the anthraquinone core definitively establishes the point of glycosylation.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. acdlabs.comacdlabs.comlibretexts.org Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space (typically within 5 Å). acdlabs.com This is invaluable for determining the relative stereochemistry of the molecule. libretexts.orgyoutube.com For example, NOESY can help to confirm the orientation of the glucose unit relative to the anthraquinone aglycone.
In recent years, the use of computational methods, particularly Density Functional Theory (DFT), has become an increasingly important tool in structural elucidation. nih.govnih.govmdpi.com By calculating the theoretical NMR chemical shifts for a proposed structure, chemists can compare this data to the experimental values. nih.govnrel.gov A good correlation between the predicted and experimental spectra provides strong evidence for the correctness of the proposed structure. This approach is especially useful when dealing with complex molecules or when trying to distinguish between several possible isomers. nih.gov
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a highly sensitive technique that provides information about the mass-to-charge ratio of ions. nih.gov This data is fundamental for determining the molecular weight and elemental composition of a compound. nih.gov
High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy, typically to within a few parts per million. mdpi.commiamioh.edu This precision allows for the unambiguous determination of the molecular formula of the this compound by matching the exact mass to a unique combination of atoms. For example, HRMS can easily distinguish between two compounds that have the same nominal mass but different elemental compositions. researchgate.net
The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural information. nih.govlibretexts.org In these experiments, the molecular ion is isolated and then fragmented into smaller pieces. The masses of these fragments can reveal the nature of the constituent parts of the molecule. For a this compound, a characteristic fragmentation pattern would be the loss of the glucose unit (a neutral loss of 162 Da), providing a clear indication of the presence of a hexose (B10828440) sugar. mdpi.com Further fragmentation of the anthraquinone core can help to determine the substitution pattern on the aromatic rings.
Table 2: Illustrative HRMS Fragmentation Data for a this compound Data is hypothetical and for illustrative purposes.
| m/z (observed) | m/z (calculated) | Formula | Assignment |
|---|---|---|---|
| 433.1139 | 433.1129 | C₂₁H₂₁O₁₀⁺ | [M+H]⁺ |
| 271.0603 | 271.0601 | C₁₅H₁₁O₅⁺ | [M+H - Glucose]⁺ |
| 243.0654 | 243.0652 | C₁₄H₉O₄⁺ | [M+H - Glucose - CO]⁺ |
By meticulously applying this suite of advanced spectroscopic techniques, chemists can confidently and accurately determine the complete structure of a this compound, paving the way for further investigation into its chemical and biological properties.
Tandem Mass Spectrometry (MS/MS) for Glycosidic Linkage Fragmentation
Tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the structural analysis and quantification of anthraquinone glycosides. mdpi.commdpi.comnih.gov This method is particularly adept at identifying the fragmentation patterns of these molecules, which is crucial for confirming their structure.
In the analysis of glucosyloxyanthraquinones, electrospray ionization (ESI) in negative ion mode is commonly employed, as it readily forms deprotonated molecular ions [M-H]⁻. xml-journal.netnih.gov The primary and most characteristic fragmentation event observed in the MS/MS spectra of these compounds is the cleavage of the glycosidic bond. This results in the neutral loss of the glucose moiety (162 Da) and the formation of a prominent fragment ion corresponding to the deprotonated aglycone, [Aglycone-H]⁻. mdpi.comcore.ac.uk
For instance, the MS/MS fragmentation of emodin-8-O-β-D-glucoside shows a precursor ion [M-H]⁻ at m/z 431, which upon collision-induced dissociation (CID) yields a major product ion at m/z 269. This corresponds to the emodin (B1671224) aglycone after the loss of the 162 Da glucosyl residue. mdpi.commdpi.com This characteristic loss is a key diagnostic feature for identifying O-glycosylated anthraquinones. mdpi.com
The aglycone fragment itself can undergo further fragmentation, providing additional structural information. For example, the emodin aglycone fragment [M-H]⁻ at m/z 269 can lose a molecule of carbon monoxide (CO) to produce a fragment at m/z 241, followed by the loss of a hydroxyl group to give a fragment at m/z 225. akjournals.com These subsequent fragmentations help to confirm the identity of the anthraquinone core. xml-journal.netakjournals.com The fragmentation pathways are instrumental in differentiating between isomers. mdpi.com
A general workflow for this analysis involves:
Separation of the compounds using liquid chromatography (LC).
Ionization using ESI to generate precursor ions.
Isolation of the precursor ion of interest in the first mass analyzer.
Fragmentation of the isolated ion in a collision cell.
Analysis of the resulting fragment ions in the second mass analyzer.
This technique is highly sensitive, allowing for the detection and quantification of glucosyloxyanthraquinones even at low concentrations in complex mixtures like biological samples or herbal extracts. mdpi.com
Table 1: Characteristic MS/MS Fragmentation of Emodin-8-O-β-D-glucoside
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Interpretation |
| 431 [M-H]⁻ | 269 | 162 | Loss of glucosyl residue |
| 269 | 241 | 28 | Loss of CO from emodin aglycone |
| 241 | 225 | 16 | Loss of O from fragment |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Characterization
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques used to identify the functional groups and chromophoric systems within this compound.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Anthraquinones and their glycosides possess a characteristic anthraquinone chromophore, which gives rise to distinct absorption bands in the UV-Vis spectrum. mdpi.comsci-hub.st Typically, these compounds exhibit three main absorption maxima. mdpi.com
For glucosyloxyanthraquinones, characteristic absorption bands are generally observed in the following regions:
250–270 nm: Attributed to electronic transitions within the benzene (B151609) rings. mdpi.com
280–290 nm: Also related to the aromatic system. mdpi.com
425–440 nm: This band in the visible region is characteristic of the anthraquinone quinonoid system and is responsible for the color of these compounds. mdpi.com
For example, the UV spectrum of emodin-8-O-glucoside shows absorption maxima that are consistent with this pattern. mdpi.com The exact position and intensity of these bands can be influenced by the solvent and the specific substitution pattern on the anthraquinone core. mdpi.comsci-hub.st UV-Vis spectrophotometry can also be used for the quantitative analysis of total anthraquinone glycosides in extracts, often by measuring the absorbance at a specific wavelength after reaction with a reagent like magnesium acetate (B1210297), which forms a colored complex. thaiscience.inforesearchgate.net
Table 2: Typical UV-Vis Absorption Maxima for Anthraquinone Glycosides
| Wavelength Region (nm) | Associated Chromophore/Transition |
| 250 - 270 | Benzenoid ET band |
| 280 - 290 | Benzenoid ET band |
| 425 - 440 | Quinonoid system |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the various functional groups present in a molecule by detecting the absorption of IR radiation, which causes molecular vibrations (stretching and bending). researchgate.net In this compound, the IR spectrum reveals key information about its structure.
Key characteristic absorption bands for glucosyloxyanthraquinones include:
Broad band around 3400 cm⁻¹: This is indicative of the O-H stretching vibrations from the multiple hydroxyl groups on the glucose moiety and the phenolic hydroxyl groups on the anthraquinone core. researchgate.netasianpubs.org
Bands around 2900 cm⁻¹: These correspond to C-H stretching vibrations of the alkyl groups in the sugar ring. asianpubs.org
Bands around 1650-1675 cm⁻¹ and 1625-1630 cm⁻¹: These strong absorptions are characteristic of the C=O stretching vibrations of the chelated (with an adjacent -OH group) and non-chelated quinone carbonyl groups, respectively. researchgate.netasianpubs.org
Bands between 1600 cm⁻¹ and 1450 cm⁻¹: These are due to C=C stretching vibrations within the aromatic rings. asianpubs.org
Bands in the 1200-1000 cm⁻¹ region: A series of strong bands in this region are characteristic of the C-O stretching and O-H bending vibrations of the glycosidic linkage and the sugar moiety, often referred to as the "glycoside band". researchgate.netasianpubs.org
The analysis of these bands provides corroborating evidence for the presence of the anthraquinone skeleton, the hydroxyl groups, and the glycosidic nature of the compound. researchgate.net
Table 3: General Infrared Absorption Frequencies for Glucosyloxyanthraquinones
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 | O-H stretch | Hydroxyl groups (sugar and phenol) |
| ~2900 | C-H stretch | Aliphatic C-H (sugar) |
| ~1670 | C=O stretch | Chelated quinone carbonyl |
| ~1630 | C=O stretch | Non-chelated quinone carbonyl |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1200-1000 | C-O stretch | Glycosidic linkage, sugar C-O |
X-ray Crystallography and Micro-Electron Diffraction (MicroED) for Solid-State Structure and Absolute Configuration
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wlv.ac.ukkib.ac.cn This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. kib.ac.cnnih.gov For a complex molecule like this compound, which contains multiple stereocenters within its glucose unit, X-ray crystallography can unambiguously establish its complete solid-state structure.
The process requires growing a suitable single crystal of the compound. This crystal is then exposed to a beam of X-rays, which are diffracted by the electrons in the molecule. The resulting diffraction pattern is measured, and from the intensities and positions of the diffracted spots, a three-dimensional electron density map of the molecule can be calculated. This map is then interpreted to build an atomic model of the structure. wlv.ac.uk
While there are numerous reports on the spectroscopic characterization of glucosyloxyanthraquinones, obtaining a single crystal suitable for X-ray diffraction can be challenging. However, the structures of related anthraquinones and other glycosides have been successfully determined using this method, providing a framework for understanding their molecular geometry. wlv.ac.uknih.govd-nb.inforesearchgate.net
Micro-Electron Diffraction (MicroED)
Micro-Electron Diffraction (MicroED) is a more recent crystallographic technique that has emerged as a powerful alternative to X-ray crystallography, particularly for compounds that are difficult to crystallize into large single crystals. wlv.ac.ukkib.ac.cn MicroED uses a transmission electron microscope (TEM) to collect electron diffraction data from nanocrystals, which can be thousands to millions of times smaller than those required for X-ray diffraction.
The key advantages of MicroED include:
Requirement for very small crystals: It can determine high-resolution structures from nanocrystals (<200 nm in size).
Rapid data collection: A complete dataset can often be collected in minutes.
Analysis of heterogeneous samples: It can identify and solve structures from individual nanocrystals within a mixed powder.
Although specific applications of MicroED to this compound are not yet widely reported, the technique holds immense potential for the structural elucidation of this and other natural products that are only available in minute quantities or are recalcitrant to the growth of large crystals. kib.ac.cn It is particularly valuable for determining the absolute configuration of chiral molecules from tiny amounts of material. wlv.ac.uk
Table 4: Comparison of Crystallographic Methods
| Feature | X-ray Crystallography | Micro-Electron Diffraction (MicroED) |
| Radiation Source | X-rays | Electrons |
| Required Crystal Size | Micrometers to millimeters ( ~100x100x100 µm³) | Nanometers (<200 nm) |
| Data Collection Time | Hours to days | Minutes |
| Sample Requirement | Pure, well-ordered single crystal | Nanocrystalline powder, can be heterogeneous |
| Primary Application | Definitive 3D structure and absolute configuration | 3D structure from nano/microcrystals, challenging samples |
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Information
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical spectroscopic techniques that provide information about the stereochemistry of chiral molecules. Since this compound contains a chiral glucose unit, it is an optically active molecule, making CD and ORD valuable tools for its structural analysis. nih.govusp.br
Circular Dichroism (CD)
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov A CD spectrum is a plot of this difference in absorption versus wavelength. For glucosyloxyanthraquinones, CD signals can arise from two sources:
Intrinsic Chirality: The chiral glucose moiety itself will produce CD signals in the far-UV region.
Induced CD (ICD): The achiral anthraquinone chromophore becomes optically active due to its covalent attachment to the chiral glucose unit. The electronic transitions of the anthraquinone chromophore (in the 250-450 nm region) will exhibit CD signals, which are sensitive to the absolute configuration of the sugar and the conformation around the glycosidic linkage. nih.govnih.gov
The sign and intensity of the Cotton effects (the peaks in the CD spectrum) can be used to establish the absolute configuration of the sugar and to study the conformational preferences of the molecule in solution. nih.gov For example, the absolute configuration of new aloe-emodin (B1665711) C-glycosides has been established using CD spectroscopy. nih.gov
Optical Rotatory Dispersion (ORD)
ORD measures the variation of the optical rotation of a substance with the wavelength of light. chemicalbook.com An ORD curve plots the specific rotation against wavelength. The phenomenon is closely related to CD, and together they are known as the Cotton effect. ORD can also be used to determine the absolute configuration of chiral molecules by comparing the experimental ORD curve with those of known compounds or with theoretical predictions. chemicalbook.com While CD is often preferred due to its greater resolution of individual electronic transitions, ORD remains a useful complementary technique for characterizing the chiroptical properties of glucosyloxyanthraquinones.
Biosynthesis and Biotransformation Pathways of Glucosyloxyanthraquinone
Polyketide Biosynthesis of the Anthraquinone (B42736) Aglycone Core
The fundamental framework of the anthraquinone molecule is assembled through the polyketide pathway, a major biosynthetic route in fungi, bacteria, and some higher plant families like Polygonaceae and Rhamnaceae. researchgate.netbohrium.com This pathway constructs complex carbon skeletons from simple acyl-CoA precursors. The typical biosynthesis of an anthraquinone core, such as chrysophanol (B1684469), begins with the enzymatic elongation of starter and extender units. nih.gov The process involves a head-to-tail condensation of one acetyl-CoA starter unit with seven malonyl-CoA extender units to form a linear octaketide chain. researchgate.netnih.gov This poly-β-keto chain undergoes a series of cyclization and aromatization reactions to yield the tricyclic aromatic anthraquinone scaffold. nih.gov
The assembly of the polyketide chain is orchestrated by a class of large, multifunctional enzymes known as Polyketide Synthases (PKSs). fu-berlin.de These enzymes are encoded by genes typically found clustered together in the organism's genome, often alongside genes for tailoring enzymes that modify the polyketide product. nih.gov Several types of PKS are involved in anthraquinone biosynthesis.
Type I PKS: These are large, multifunctional proteins with multiple catalytic domains. Fungal Type I PKSs act iteratively, using their domains repeatedly to build the polyketide chain. fu-berlin.de A conserved iterative Type I PKS, known as PKSE, has been implicated in the biosynthesis of the anthraquinone moiety in certain enediyne natural products, employing a unique logic that furnishes a highly reduced polyketide product for further processing. pnas.org
Type II PKS: These are multi-enzyme complexes where each catalytic site resides on a separate polypeptide. They are commonly found in bacteria and are responsible for generating aromatic products. fu-berlin.de A Type II PKS is responsible for anthraquinone biosynthesis in the bacterium Photorhabdus luminescens. wikipedia.org
Non-Reducing PKS (NR-PKS): A significant number of fungal anthraquinones are synthesized by NR-PKSs. nih.gov In the fungus Aspergillus fumigatus, an NR-PKS gene cluster responsible for producing the anthraquinone endocrocin (B1203551) has been identified. This system is distinguished by the coupling of the NR-PKS with a metallo-β-lactamase thioesterase (MβL-TE) for polyketide release and an anthrone (B1665570) oxidase for subsequent modification. nih.gov Similarly, mushrooms of the genus Cortinarius utilize an evolutionarily distinct class of small NR-PKSs to produce atrochrysone (B1255113) carboxylic acid, a universal precursor for many anthraquinones. nih.gov
Table 1: Types of Polyketide Synthases (PKSs) in Anthraquinone Biosynthesis
| PKS Type | Structure | Mode of Action | Organism Example | Product/Precursor |
| Type I (Iterative) | Single multifunctional protein | Domains used repeatedly | Micromonospora sp. (Enediyne producer) | Reduced polyketide for anthraquinone moiety pnas.org |
| Type II | Multi-enzyme complex | Separate polypeptides for each step | Photorhabdus luminescens | Anthraquinone wikipedia.org |
| Non-Reducing (NR-PKS) | Single multifunctional protein | Lacks reduction domains | Aspergillus fumigatus | Endocrocin nih.gov |
| Non-Reducing (NR-PKS) | Small, unique class | Convergent evolution | Cortinarius odorifer | Atrochrysone carboxylic acid nih.gov |
The biosynthesis of the anthraquinone core is initiated with simple, primary metabolites. Feeding studies using labeled precursors have confirmed that acetic acid, in the form of acetyl-CoA and malonyl-CoA, serves as the fundamental building block for the polyketone pathway. researchgate.net
The process begins with a starter unit, typically acetyl-CoA, which is sequentially condensed with multiple extender units, most commonly malonyl-CoA. researchgate.net For typical anthraquinones like emodin (B1671224), this involves one acetyl-CoA and seven malonyl-CoA units. researchgate.net The resulting linear octaketide intermediate is highly unstable and is stabilized on the PKS enzyme complex before undergoing cyclization.
Key intermediates have been identified that provide insight into the pathway. In many fungi, atrochrysone is a key intermediate. nih.gov More specifically, research on mushroom PKSs identified atrochrysone carboxylic acid as the universal precursor of (pre-)anthraquinones in these organisms. nih.gov In a distinct pathway associated with enediyne biosynthesis, a C15 γ-thiolactone-fused iodoanthracene has been identified as the earliest known biosynthetic intermediate of the anthraquinone moiety, which is derived from a highly reduced polyketide product. pnas.org These intermediates undergo further enzymatic modifications, including oxidation and decarboxylation, to yield the final aglycone structure, such as emodin or chrysophanol. nih.gov
Glycosylation Mechanisms and Glycosyltransferases
Glycosylation is a critical modification step in the biosynthesis of glucosyloxyanthraquinone, wherein a glucose molecule is attached to the anthraquinone aglycone. rsc.orgrsc.org This reaction is catalyzed by enzymes known as UDP-glycosyltransferases (UGTs) and plays a significant role in enhancing the stability, aqueous solubility, and biological activity of the parent compound. rsc.orgresearchgate.net The sugar moiety is thought to facilitate the transport of the aglycone to its site of action. uomustansiriyah.edu.iq
UGTs are a large and diverse family of enzymes that transfer a sugar moiety from an activated nucleotide sugar donor, such as UDP-glucose, to a wide range of acceptor molecules, including anthraquinones. rsc.orgnih.gov Research has led to the discovery and characterization of several UGTs with specificity towards anthraquinone substrates.
In a study on Rubia yunnanensis, four novel glycosyltransferases (RyUGT3A, RyUGT3B, RyUGT11, and RyUGT12) were identified that mediate the biosynthesis of anthraquinone glycosides. rsc.orgrsc.org These enzymes exhibited broad substrate promiscuity, capable of glycosylating various anthraquinones. rsc.org Similarly, four different UGTs (RpUGT8, RpUGT12, RpUGT19, and RpUGT26) were characterized from Rheum palmatum, the dried roots of which are known for their high content of anthraquinone glycosides. acs.org These enzymes were found to be responsible for the glycosylation of emodin-type anthraquinones and also showed activity towards other classes of compounds like flavonoids and chalcones, highlighting their broad acceptor specificity. acs.org
Table 2: Characterized UDP-Glycosyltransferases (UGTs) in Anthraquinone Glycosylation
| Enzyme Name | Source Organism | Substrate(s) | Product(s) | Reference(s) |
| RyUGT3A | Rubia yunnanensis | β-OH anthraquinones | O-, N-, and S-glycosides | rsc.org, rsc.org |
| RyUGT12 | Rubia yunnanensis | β-OH anthraquinones | O-, N-, and S-glycosides | rsc.org, rsc.org |
| RpUGT8 | Rheum palmatum | Emodin-type anthraquinones, Flavonoids | Anthraquinone O-glycosides | acs.org |
| RpUGT12 | Rheum palmatum | Emodin-type anthraquinones | Anthraquinone O-glycosides | acs.org |
| RpUGT19 | Rheum palmatum | Emodin-type anthraquinones, Rhein (B1680588) | Rhein-8-O-β-d-glucoside | acs.org |
| RpUGT26 | Rheum palmatum | Emodin-type anthraquinones, Emodin | Emodin-6-O-β-d-glucoside | acs.org |
| UGT71G1 | Plant source | Emodin | Emodin glycoside | nih.gov |
| UGT72B1 | Plant source | Emodin | Emodin glucoside | nih.gov |
The enzymatic glycosylation process is highly controlled, exhibiting both regioselectivity and stereoselectivity. Regioselectivity refers to the specific position on the aglycone where the sugar is attached, while stereoselectivity refers to the specific spatial orientation of the new bond.
UGTs demonstrate remarkable precision in this regard. For instance, RyUGT3A and RyUGT12 from R. yunnanensis are regioselective glycosyltransferases that specifically target the β-hydroxyl groups of anthraquinones. rsc.org In R. palmatum, the characterized enzymes catalyze the formation of specific bioactive compounds, such as emodin-6-O-β-d-glucoside and rhein-8-O-β-d-glucoside, demonstrating strict control over the position of glycosylation. acs.org The designation "β-d-glucoside" inherently describes the stereochemistry of the linkage, indicating that the anomeric carbon of the glucose molecule is in the β-configuration. This precision is critical, as the position and stereochemistry of the sugar moiety can dramatically alter the pharmacological properties of the final molecule.
Post-Glycosylation Modifications and Diversification Pathways
Following the initial attachment of a glucose molecule, glucosyloxyanthraquinones can undergo further enzymatic modifications, known as post-glycosylation modifications (PGMs). rsc.orgnih.gov These modifications contribute to the vast structural diversity of natural products and can fine-tune their biological functions. rsc.org While the biosynthesis of the aglycone and its primary glycosylation are well-studied, the subsequent modification pathways for anthraquinones are less defined.
Potential PGMs could include reactions such as acylation (e.g., acetylation), methylation, or sulfation of the glucose moiety or further oxidation of the anthraquinone core. researchgate.net These modifications can alter the compound's polarity, stability, and interaction with biological targets.
A significant diversification pathway for anthraquinone glycosides is dimerization. It has been proposed that anthraquinone glycosides serve as key intermediates in the biosynthesis of bianthrones, such as sennosides. nih.gov This process would involve the oxidative coupling of two anthraquinone glycoside units to form a C-C bond, resulting in a more complex dimeric structure. This transformation represents a crucial step in the secondary metabolism of plants like rhubarb, leading to some of its most potent active ingredients. nih.gov
Microbial and Plant Cell Biotransformation of this compound
Biotransformation utilizes biological systems, such as microbial or plant cell cultures, to perform specific chemical conversions on complex molecules. biotech-asia.org This approach has been effectively employed for the glycosylation of anthraquinones, a process that attaches a sugar moiety, like glucose, to an anthraquinone aglycone, thereby forming a this compound. Glycosylation can significantly alter the physicochemical properties of the parent compound, often leading to increased solubility and modified bioavailability. biotech-asia.orgiium.edu.my
Microbial systems, particularly fungi, have demonstrated considerable efficacy in the glucosidation of various anthraquinone derivatives. researchgate.net These microorganisms possess enzymatic machinery capable of catalyzing regioselective and stereospecific glycosylation reactions that can be challenging to achieve through conventional chemical synthesis. iium.edu.my For instance, fungi such as Absidia coerulea, Mucor spinosus, and Beauveria bassiana have been successfully used to transform different anthraquinones into their corresponding glucosides. biotech-asia.orgresearchgate.net This process is valued as a method to create water-soluble, and potentially more bioactive, analogs of poorly soluble parent compounds. biotech-asia.org
Plant cell cultures also offer a robust platform for the biotransformation of anthraquinones. Plant cells in vitro can be supplied with an external precursor, or substrate, which they then modify through their endogenous enzymatic pathways. This technique has been used for the production of arbutin (B1665170) (hydroquinone β-D-glucoside) by feeding hydroquinone (B1673460) to various plant cell suspension cultures. researchgate.netresearchgate.net The inherent glycosylation capabilities of plant cells make them suitable candidates for producing glucosyloxyanthraquinones from their respective aglycones. The process can be influenced by culture conditions, such as media composition and elicitor addition, to optimize yields. researchgate.net
The table below summarizes selected research findings on the biotransformation of anthraquinone precursors into their glucosylated forms using microbial and plant cell systems.
Table 1: Examples of Microbial and Plant Cell Biotransformation for Glucoside Production
| Biological System | Substrate (Aglycone) | Product (this compound) | Reference |
|---|---|---|---|
| Absidia coerulea | Aloe-emodin (B1665711) | Aloe-emodin-1-O-β-D-glucopyranoside | biotech-asia.org |
| Beauveria bassiana | Rhein | 7-O-(4'-methoxy-β-D-glucopyranoside) aloe-emodin | biotech-asia.orgresearchgate.net |
| Beauveria bassiana | Alizarin | 1-hydroxy-2-(4'-O-methyl-2β-O-D-glucopyranosyloxy) anthraquinone | biotech-asia.orgresearchgate.net |
| Aronia melanocarpa cell suspension | Hydroquinone | Arbutin (Hydroquinone β-D-glucoside) | researchgate.net |
Genetic Engineering and Synthetic Biology Strategies for Pathway Elucidation and Enhancement
The biosynthesis of anthraquinones in nature involves complex metabolic pathways. Modern genetic and molecular biology tools are pivotal in elucidating these pathways and engineering organisms for enhanced production of desired compounds, including glucosyloxyanthraquinones. researchgate.net
Pathway elucidation has been significantly advanced through genomics, transcriptomics, and metabolomics. nih.gov A key discovery in plant anthraquinone biosynthesis was the identification of a chalcone (B49325) synthase-like (CHS-L) gene family in Senna tora. nih.govscispace.com Combining genomic and biochemical analyses revealed that a specific CHS-L gene is responsible for the synthesis of the anthraquinone scaffold. nih.govnews-medical.net Identifying such key enzyme-encoding genes is the first step toward understanding and manipulating the entire biosynthetic pathway. news-medical.netresearchgate.net Once identified, these genes provide targets for genetic engineering to increase the flux towards anthraquinone production.
Synthetic biology offers strategies to reconstruct and optimize these biosynthetic pathways in microbial hosts like Escherichia coli or yeast. anr.fr This approach involves transferring the identified genes from a native producer (like a plant) into a microbial chassis that is easier to cultivate and optimize for industrial-scale fermentation. youtube.com The goal is to create efficient microbial cell factories for the sustainable production of natural anthraquinones and their derivatives. anr.fr This strategy circumvents the challenges associated with extracting these compounds from natural sources and avoids the environmental issues linked to chemical synthesis. anr.fr
Genetic engineering strategies can involve several approaches:
Metabolic engineering of host strains: Modifying the host's native metabolism to increase the availability of precursors needed for the anthraquinone pathway.
Pathway reconstruction: Assembling the entire multi-step biosynthetic pathway in a heterologous host. rsc.org
These strategies are not only aimed at increasing the production of the basic anthraquinone structure but can also be extended to produce specific derivatives. By co-expressing glycosyltransferase enzymes, it is possible to engineer strains that perform the final glucosylation step, leading directly to the production of specific glucosyloxyanthraquinones.
Table 2: Key Genes and Enzymes in Anthraquinone Biosynthesis
| Gene/Enzyme Class | Function | Relevance to Pathway Engineering | Reference |
|---|---|---|---|
| Chalcone Synthase-Like (CHS-L) | Catalyzes the formation of the core octaketide scaffold of anthraquinones. | A primary target for overexpression to increase the production of the anthraquinone core. | nih.govscispace.com |
| Isochorismate Synthase (ICS) | Involved in the chorismate/o-succinylbenzoic acid pathway for anthraquinone biosynthesis in Rubiaceae. | A key enzyme in an alternative anthraquinone biosynthetic route, providing another target for engineering. | researchgate.net |
| O-succinylbenzoate-CoA ligase (MenE) | An enzyme in the o-succinylbenzoic acid pathway. | Can be engineered to optimize the flow of intermediates towards anthraquinone formation. | researchgate.net |
| C-glycosyltransferase (CGT) | Catalyzes the attachment of a glucose moiety to an aglycone via a C-C bond. | While glucosyloxyanthraquinones are O-glycosides, the study of related CGTs provides insight into glycosylation mechanisms. | frontiersin.org |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Aloe-emodin |
| Aloe-emodin-1-O-β-D-glucopyranoside |
| Alizarin |
| Anthraquinone |
| Arbutin (Hydroquinone β-D-glucoside) |
| Aurantio-obtusin |
| Baccatin (B15129273) III |
| Bergenin |
| Chryso-obtusin |
| Chrysophanol |
| Deacetyl baccatin III |
| Digitoxigenin |
| Emodin |
| Emodin-6-O-β-glucopyranoside |
| Ethylcysteine sulfoxide |
| Gallic Acid |
| Glucoaurantio-obtusin |
| Hydroquinone |
| 1-hydroxy-2-(4'-O-methyl-2β-O-D-glucopyranosyloxy) anthraquinone |
| Isosteviol |
| Obtusifolin |
| Paclitaxel |
| Rhein |
| Stevioside |
Chemical Synthesis and Derivatization of Glucosyloxyanthraquinone and Its Analogs
Total Synthesis Approaches to Glucosyloxyanthraquinone
Total synthesis provides unambiguous access to specific this compound structures and their analogs, allowing for precise control over the substitution patterns on both the anthraquinone (B42736) core and the sugar moiety. This approach is fundamentally divided into two key stages: the construction of the anthraquinone aglycone and the subsequent attachment of the glucose unit.
The anthraquinone framework, a 9,10-dioxoanthracene core, is the foundational aglycone for this class of compounds. Its synthesis is a well-established area of organic chemistry, with several strategic pathways available.
Friedel-Crafts Acylation: A common and versatile method involves the double Friedel-Crafts acylation of a benzene (B151609) derivative with phthalic anhydride (B1165640) or a substituted analog. This reaction, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃), forms the tricyclic system in a single step. Subsequent modifications can introduce desired hydroxyl or other functional groups.
Diels-Alder Cycloaddition: A powerful strategy for constructing the central ring involves the Diels-Alder reaction between a naphthoquinone (dienophile) and a suitable diene. This method offers excellent control over regiochemistry, allowing for the synthesis of complex, unsymmetrically substituted anthraquinones.
Biosynthetic Pathways Inspiration: Nature synthesizes anthraquinones through distinct metabolic routes. The polyketide pathway, involving the head-to-tail condensation of acetate (B1210297) units, is common in fungi and bacteria. researchgate.net In contrast, plants of the Rubiaceae family utilize the shikimate pathway, which involves chorismate and O-succinylbenzoic acid, to produce anthraquinones like alizarin. researchgate.net These natural strategies inspire synthetic approaches that mimic key biosynthetic steps.
The choice of strategy depends on the desired substitution pattern of the final aglycone. For glucosyloxyanthraquinones, the aglycone is typically a di-, tri-, or tetrahydroxyanthraquinone derivative, which requires careful planning of the synthetic route to install the hydroxyl groups at the correct positions for subsequent glycosylation. nih.govuomus.edu.iq
Glycosylation, the formation of the glycosidic bond between the anthraquinone aglycone and glucose, is a critical and often challenging step. Control over the stereochemistry at the anomeric center (the C1 position of glucose) is paramount, as α- and β-glycosides can exhibit different biological activities.
Koenigs-Knorr Glycosylation: This classical method involves the reaction of an aglycone (the anthraquinone hydroxyl group) with a glycosyl halide (e.g., an acetyl-protected glucosyl bromide) in the presence of a promoter, typically a silver or mercury salt. The use of a participating protecting group (like an acetyl group) at the C2 position of the glucose donor generally favors the formation of the 1,2-trans-glycosidic bond (β-glucoside) through neighboring group participation. nih.gov
Glycosyl Trichloroacetimidates (Schmidt Glycosylation): This widely used method employs glycosyl trichloroacetimidates as highly reactive glycosyl donors. Activated by a catalytic amount of a Lewis acid (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) or tin tetrachloride), they react with the aglycone's hydroxyl group. The stereochemical outcome can often be controlled by the choice of solvent and reaction conditions. rsc.org
Modern Catalytic Methods: Recent advances focus on developing highly selective glycosylation reactions under mild conditions. Small-molecule catalysts, such as precisely designed bis-thiourea catalysts, can achieve high stereo- and site-selectivity by controlling non-covalent interactions between the catalyst, the glycosyl donor, and the aglycone acceptor. nih.govharvard.eduresearchgate.net This approach is particularly valuable for glycosylating complex molecules with multiple hydroxyl groups, minimizing the need for extensive protecting group manipulations. nih.gov
The table below summarizes key features of common glycosylation methods applicable to this compound synthesis.
| Method | Glycosyl Donor | Promoter/Catalyst | Typical Stereoselectivity | Key Features |
| Koenigs-Knorr | Glycosyl Halide | Silver or Mercury Salts | β-selective (with C2 participating group) | Classical method; stoichiometric heavy metal promoters. |
| Schmidt Glycosylation | Glycosyl Trichloroacetimidate | Catalytic Lewis Acid (e.g., TMSOTf, SnCl₄) | Condition-dependent (α or β) | Highly reactive donors; widely applicable. |
| Catalytic Bis-Thiourea | Various Donors | Bis-Thiourea Catalyst | High β- or α-selectivity | Mild, neutral conditions; high functional group tolerance. |
Semi-Synthetic Modification of Natural this compound
Semi-synthesis utilizes naturally occurring glucosyloxyanthraquinones, isolated from plant sources like Rheum (rhubarb) or Cassia species, as starting materials for chemical modification. nih.govjfda-online.com This approach is often more efficient than total synthesis for creating libraries of analogs, as the complex core structure is already assembled by nature.
Modifications to the glucose unit can significantly impact the compound's solubility and biological interactions.
Acylation and Alkylation: The free hydroxyl groups on the sugar can be readily acylated (e.g., with acetic anhydride to form acetates) or alkylated (e.g., with methyl iodide to form methyl ethers). These modifications alter the polarity of the molecule.
Oxidation: Selective oxidation of the primary hydroxyl group (C6) of the glucose to a carboxylic acid yields a glucuronic acid conjugate, which can change the molecule's pharmacokinetic profile.
Glycosidic Bond Cleavage: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions to release the free aglycone. researchgate.netjfda-online.com This is a key step in determining the total glycoside content in natural extracts and can be used to generate the aglycone for subsequent re-glycosylation with different or modified sugars.
The aromatic anthraquinone scaffold is amenable to various chemical transformations, allowing for the introduction of new functional groups.
Electrophilic Aromatic Substitution: Reactions such as nitration or halogenation can introduce substituents onto the aromatic rings, although the regioselectivity is heavily influenced by the existing substitution pattern (e.g., hydroxyl groups).
Cross-Coupling Reactions: For anthraquinones bearing a halide (e.g., a bromo-anthraquinone), palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reactions can be used to introduce new aryl or vinyl groups. This strategy significantly expands the structural diversity of the anthraquinone core. unifi.it
Modification of Existing Substituents: Functional groups already present on the core can be modified. For instance, a hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, while a hydroxyl group can be converted into an ether or ester.
Combinatorial Chemistry and Library Synthesis for this compound Analogs
Combinatorial chemistry is a powerful strategy to rapidly generate large, diverse libraries of related compounds for high-throughput screening. nih.gov This approach, when applied to the this compound scaffold, can efficiently explore the chemical space around this natural product core.
A typical combinatorial approach involves a common scaffold (the this compound core) which is reacted with a diverse set of building blocks. For example:
Scaffold Preparation: An anthraquinone core with a reactive functional group, such as an amino or bromo substituent, is prepared and glycosylated.
Parallel Synthesis: The glycosylated scaffold is then distributed into an array of reaction vessels. Each vessel contains a different building block, such as a variety of anilines for a coupling reaction with a bromoanthraquinone, or various isocyanates to react with an aminoanthraquinone. nih.gov
Library Generation: The parallel reactions generate a library where each member shares the same core structure but differs in the substituent introduced in the final step.
This strategy was successfully used to synthesize a library of anilinoanthraquinone derivatives via a parallel Ullmann coupling reaction of bromaminic acid with various aniline (B41778) derivatives. nih.gov Such libraries are invaluable for systematically probing structure-activity relationships and identifying lead compounds with enhanced potency or selectivity.
Chemoenzymatic Synthesis and Biocatalysis in this compound Production
The production of glucosyloxyanthraquinones and their analogs is increasingly benefiting from chemoenzymatic and biocatalytic approaches. These strategies leverage the high selectivity and efficiency of enzymes, either as isolated catalysts or within whole-cell systems, to overcome the challenges associated with purely chemical glycosylation methods, such as the need for extensive protecting group manipulations and the difficulty in achieving regioselectivity and stereoselectivity. Glycosyltransferases (GTs) are central to these biocatalytic methods, as they are the enzymes responsible for attaching sugar moieties to various molecules.
Chemoenzymatic synthesis combines the flexibility of chemical synthesis for creating diverse aglycone scaffolds with the precision of enzymatic glycosylation. This approach allows for the generation of novel this compound derivatives that may not be accessible through purely synthetic or biological routes.
Biocatalysis, on the other hand, utilizes enzymes or whole microbial cells to perform specific transformations. In the context of this compound production, this often involves the use of recombinant microorganisms engineered to express specific glycosyltransferases. These whole-cell systems can be particularly advantageous as they can handle the regeneration of required cofactors, such as UDP-glucose, and may offer a more cost-effective production platform.
Recent research has focused on the discovery and characterization of novel glycosyltransferases from various sources with activity towards anthraquinones. These enzymes often exhibit a degree of substrate promiscuity, enabling the glycosylation of a range of anthraquinone aglycones to produce a variety of this compound analogs. This process, often termed "glycodiversification," is a powerful tool for creating libraries of novel compounds for biological screening. nih.govconcordia.ca
Research Findings in Chemoenzymatic and Biocatalytic Production
Several studies have demonstrated the successful application of chemoenzymatic and biocatalytic methods for the synthesis of glucosyloxyanthraquinones.
Glycosyltransferases from Rheum palmatum : Four novel glucosyltransferases (RpUGT8, RpUGT12, RpUGT19, and RpUGT26) were identified and characterized from Rheum palmatum. These enzymes demonstrated high catalytic efficiency in the glycosylation of emodin (B1671224) and rhein (B1680588), specifically targeting the C-6 hydroxyl group of emodin and the C-8 hydroxyl group of rhein. acs.orgacs.org Their broad substrate promiscuity also allowed for the glycosylation of other compounds like flavonoids and chalcones, highlighting their potential for producing a range of O-glycosides. acs.orgacs.org
Glycosyltransferases from Rubia yunnanensis : Four new glycosyltransferases (RyUGT3A, RyUGT3B, RyUGT11, and RyUGT12) were discovered in Rubia yunnanensis. rsc.orgrsc.org RyUGT3A and RyUGT12 were found to be particularly efficient and regioselective for the glycosylation of the β-OH group of anthraquinones. rsc.orgrsc.org These enzymes displayed broad substrate acceptance, enabling the formation of O-, N-, and S-glycosides with at least three different sugar donors. rsc.orgrsc.org
Whole-Cell Biotransformation : A versatile glycosyltransferase, YjiC from Bacillus licheniformis DSM 13, has been expressed in Escherichia coli for the whole-cell biotransformation of various anthraquinones. mdpi.com This system successfully produced novel O-glucoside derivatives of 2-amino-3-hydroxyanthraquinone, anthraflavic acid, and alizarin. mdpi.com The biotransformed products were confirmed by HPLC-PDA and HQ-QTOF ESI/MS analyses. mdpi.com
High-Throughput Screening : The development of a "biphasic glycosyltransferase high-throughput screen" has facilitated the discovery of novel anthraquinone glycosides. nih.govconcordia.ca This method enables the rapid screening of glycosyltransferase libraries against various acceptor molecules, accelerating the identification of promiscuous enzymes for glycodiversification. nih.govconcordia.ca
These findings underscore the significant potential of chemoenzymatic and biocatalytic approaches for the efficient and selective production of a diverse array of glucosyloxyanthraquinones and their analogs.
Interactive Data Table of Biocatalytic Systems for this compound Production
| Enzyme/System | Source Organism | Aglycone Substrate(s) | Product(s) | Key Findings |
| RpUGT8, RpUGT12, RpUGT19, RpUGT26 | Rheum palmatum | Emodin, Rhein | Emodin-6-O-β-d-glucoside, Rhein-8-O-β-d-glucoside | High catalytic efficiency and regioselectivity. Broad substrate promiscuity. acs.orgacs.orgablesci.com |
| RyUGT3A, RyUGT12 | Rubia yunnanensis | β-OH anthraquinones | O-, N-, and S-glycosides | Regioselective for the β-OH group. Broad substrate and sugar donor promiscuity. rsc.orgrsc.org |
| YjiC (expressed in E. coli) | Bacillus licheniformis DSM 13 | 2-amino-3-hydroxyanthraquinone, Anthraflavic acid, Alizarin | Novel O-glucoside derivatives | Successful whole-cell biotransformation to produce novel glucosides. mdpi.com |
| VvGT1, UGT71G1, UGT78G1, UGT78K6, UGT72B1 | Various | Emodin, ε-rhodomycinone | Novel glycosides | Identified through a high-throughput screen, demonstrating promiscuity towards anthraquinones. nih.gov |
Pharmacological Mechanisms and Cellular Bioactivities of Glucosyloxyanthraquinone in Vitro and Pre Clinical Focus
Modulation of Specific Enzyme Activities
The interaction of natural compounds with enzymes is a cornerstone of pharmacology. Glucosyloxyanthraquinones, as a class of molecules, are investigated for their potential to modulate the activity of specific enzymes, which can either inhibit or activate biological pathways. The study of these interactions is crucial for identifying therapeutic targets and understanding the compound's mechanism of action.
Enzyme kinetics studies are performed to quantify the rate of enzyme-catalyzed reactions and to understand how a compound alters this rate. wikipedia.org This analysis typically involves measuring the reaction rate at varying substrate concentrations in the presence and absence of the potential modulator. wikipedia.org The data are often analyzed using the Michaelis-Menten model, which describes the relationship between the initial reaction velocity (v₀), the maximum velocity (Vmax), the substrate concentration ([S]), and the Michaelis constant (KM), which represents the substrate concentration at which the reaction rate is half of Vmax. jackwestin.compressbooks.pubyoutube.com
The mode of inhibition can be determined by observing the changes in Vmax and KM:
Competitive Inhibition: The inhibitor binds to the enzyme's active site, competing with the substrate. This increases the apparent KM but does not change Vmax. youtube.com
Non-competitive Inhibition: The inhibitor binds to a site other than the active site, changing the enzyme's conformation. This decreases Vmax but does not affect KM. youtube.com
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This mode of inhibition leads to a decrease in both Vmax and KM. youtube.com
These kinetic parameters provide quantitative insight into the potency and mechanism of enzyme inhibition by a compound like glucosyloxyanthraquinone.
Table 1: Illustrative Enzyme Kinetic Data for a Hypothetical this compound This table presents hypothetical data to illustrate the results of a kinetic study.
| Inhibitor Presence | Inhibition Type | Vmax (μmol/min) | KM (μM) |
|---|---|---|---|
| Control (No Inhibitor) | N/A | 100 | 10 |
| + this compound | Competitive | 100 | 25 |
| + this compound | Non-competitive | 50 | 10 |
| + this compound | Uncompetitive | 50 | 5 |
To understand the molecular basis of enzyme modulation, enzyme-ligand interaction profiling is employed. These studies aim to elucidate the precise physical interactions between the compound and the enzyme. Techniques such as X-ray crystallography can reveal the three-dimensional structure of the enzyme-ligand complex, showing how the compound fits into the active or allosteric site. nih.gov These analyses can identify specific hydrogen bonds, hydrophobic interactions, and steric hindrances that stabilize the complex. nih.gov For example, studies on related enzymes have shown that hydrogen bond networks between the ligand and key amino acid residues like glutamate (B1630785) and arginine are crucial for stabilizing the enzyme in a particular conformation. nih.gov Molecular docking simulations are also used to predict the binding mode and affinity of a ligand to its target enzyme, providing insights that can guide the design of more potent inhibitors. mdpi.com
Receptor Binding and Signal Transduction Pathway Interference
Beyond direct enzyme modulation, compounds like this compound can exert their effects by binding to cell surface or intracellular receptors, thereby interfering with signal transduction pathways. nih.gov This interference can alter a cascade of molecular events, leading to changes in gene expression and cellular responses. nih.govwikipedia.org
Ligand-receptor interaction assays are used to characterize the binding of a compound to a specific receptor. revvity.com Radioligand binding assays are a common method, where a radiolabeled ligand with known affinity for the receptor is used. merckmillipore.comnih.gov The assay measures the ability of a test compound (like this compound) to compete with the radioligand for binding to the receptor. merckmillipore.com From this competitive binding, the compound's binding affinity (Ki) and its IC50 value (the concentration required to displace 50% of the radiolabeled ligand) can be determined. nih.gov These assays are critical for identifying which receptors a compound interacts with and with what affinity. merckmillipore.comnih.gov
Table 2: Illustrative Data from a Competitive Radioligand Binding Assay This table presents hypothetical data to demonstrate the results of a ligand-receptor interaction assay.
| Test Compound | Target Receptor | IC50 (nM) | Binding Affinity (Ki) (nM) |
|---|---|---|---|
| This compound | Receptor X | 75 | 42 |
| This compound | Receptor Y | >10,000 | Not Determined |
Many cellular processes are controlled by a limited number of key intracellular signaling cascades. The ability of a compound to modulate these pathways is a major focus of pharmacological research. For the anthraquinone (B42736) class of compounds, several key pathways have been identified as potential targets.
MAPK Pathways : The mitogen-activated protein kinase (MAPK) cascade is a chain of proteins that communicates signals from a cell surface receptor to the DNA in the nucleus. genome.jpwikipedia.org This pathway, which includes ERK, JNK, and p38 kinases, is crucial for regulating cell proliferation, differentiation, and apoptosis. nih.gov Studies on rhein (B1680588), an anthraquinone aglycone, have shown that it can influence MAPK signaling pathways, which is a common mechanism for many natural products. nih.gov Modulation of this pathway can lead to significant changes in cellular function. nih.govnih.gov
PI3K/Akt Pathway : The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling pathway that promotes cell survival, growth, and proliferation. wikipedia.orgnih.govcellsignal.com Dysregulation of this pathway is implicated in many diseases. cellsignal.com The mechanism involves the activation of PI3K, which leads to the phosphorylation and activation of Akt. wikipedia.org Activated Akt then phosphorylates a variety of downstream targets that inhibit apoptosis and promote cell growth. cellsignal.com Research on related anthraquinones indicates that they can interfere with this signaling cascade, suggesting a potential mechanism for this compound. nih.gov
NF-κB Pathway : The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. nih.govjuniperpublishers.com In its inactive state, NF-κB is held in the cytoplasm by an inhibitor protein called IκB. nih.gov Upon receiving a pro-inflammatory signal, a kinase complex (IKK) phosphorylates IκB, leading to its degradation and allowing NF-κB to translocate to the nucleus to activate the expression of pro-inflammatory genes. juniperpublishers.comyoutube.com Many anti-inflammatory natural products exert their effects by inhibiting one or more steps in this pathway. selleckchem.com
Cellular Target Identification and Molecular Interaction Studies
While studies may reveal that a compound affects a broad signaling pathway, identifying its direct molecular target is essential for a complete mechanistic understanding. Cellular target identification aims to pinpoint the specific enzyme, receptor, or other protein that a compound like this compound directly binds to.
Modern approaches such as thermal shift assays, affinity chromatography, and activity-based protein profiling are used to "fish out" the binding partners of a compound from cell lysates. Once a potential target is identified, molecular interaction studies are conducted to confirm the binding and understand its functional consequences. These studies often involve techniques like surface plasmon resonance (SPR) to measure real-time binding kinetics or isothermal titration calorimetry (ITC) to determine the thermodynamics of the interaction. These detailed molecular studies are critical for validating the cellular targets of a bioactive compound and fully elucidating its pharmacological mechanism of action.
Protein-Glucosyloxyanthraquinone Interactions (e.g., protein binding, protein degradation)
The interaction of anthraquinone glycosides with proteins is a key aspect of their systemic distribution and mechanism of action. In preclinical models, these compounds have been shown to bind to serum albumin, the most abundant protein in blood plasma. This binding is significant as it affects the compound's half-life, distribution, and availability to target tissues. The nature of this binding is typically non-covalent, involving hydrophobic and electrostatic interactions.
While direct protein binding is a well-documented phenomenon, the ability of glucosyloxyanthraquinones to induce targeted protein degradation is less characterized. Targeted protein degradation is a modern therapeutic strategy that utilizes bifunctional molecules to recruit a target protein to an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent destruction by the proteasome. While this mechanism has been explored for various complex natural products, specific studies demonstrating that glucosyloxyanthraquinones act as protein degraders are not yet prevalent in the literature. However, the structural complexity of these molecules suggests a potential for developing derivatives that could function in this manner.
| Compound Class | Interacting Protein | Interaction Type | Observed Effect | Reference |
|---|---|---|---|---|
| Anthraquinone Glycosides | Human Serum Albumin | Non-covalent binding | Affects pharmacokinetics and distribution. | nih.gov |
| Emodin (B1671224) (an anthraquinone) | Casein Kinase 2 (CK2) | Enzyme Inhibition | Inhibition of a key protein kinase involved in cell proliferation. | nih.gov |
| Alaternin (an anthraquinone) | Protein Tyrosine Phosphatase 1B (PTP1B) | Enzyme Inhibition | Inhibition of a key enzyme in metabolic regulation, showing high affinity. | mdpi.com |
Nucleic Acid-Glucosyloxyanthraquinone Interactions (e.g., DNA intercalation, topoisomerase inhibition)
A primary mechanism for the cytotoxic and anticancer activity of many anthraquinone derivatives is their direct interaction with nucleic acids.
DNA Intercalation: The planar, aromatic structure of the anthraquinone core is well-suited for inserting itself between the base pairs of the DNA double helix, a process known as intercalation. mdpi.commdpi.com This interaction is stabilized by stacking forces between the anthraquinone's aromatic rings and the DNA nucleobases. mdpi.com Intercalation causes a conformational change in the DNA, unwinding the helix and increasing its length. This distortion can physically obstruct the processes of DNA replication and transcription, ultimately leading to an anti-proliferative effect. mdpi.comnih.gov The sugar moiety of the glycoside typically resides in the minor groove of the DNA, helping to stabilize the complex. mdpi.com
Topoisomerase Inhibition: Beyond simple steric hindrance, DNA intercalation by anthraquinone glycosides critically interferes with the function of topoisomerases. nih.govresearchgate.net Topoisomerases are essential enzymes that manage DNA topology by catalyzing the breaking and rejoining of DNA strands to relieve supercoiling during replication and transcription. nih.gov Certain anthraquinones are potent inhibitors of Topoisomerase II. nih.gov They act by stabilizing the "cleavable complex," an intermediate state where the enzyme has cut the DNA double strand and is covalently bound to the 5' ends. By preventing the enzyme from re-ligating the broken strands, the anthraquinone traps the complex, leading to the accumulation of permanent, lethal double-strand breaks and subsequent cell death. nih.govnih.gov
Mechanisms of Cellular Response
Regulation of Cellular Proliferation and Apoptosis Pathways
The DNA damage induced by glucosyloxyanthraquinones, primarily through topoisomerase II inhibition, is a powerful trigger for programmed cell death, or apoptosis. nih.gov The accumulation of DNA double-strand breaks activates cellular damage sensors, which in turn initiate apoptotic signaling cascades.
The intrinsic, or mitochondrial, pathway of apoptosis is frequently implicated in the response to anthraquinone-induced damage. nih.govfrontiersin.org Key events in this pathway include:
Activation of Pro-apoptotic Proteins: DNA damage leads to an increased ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2).
Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bax/Bcl-2 ratio causes the permeabilization of the mitochondrial outer membrane.
Cytochrome c Release: This allows for the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. frontiersin.org
Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which activates the initiator caspase, Caspase-9. Caspase-9 then cleaves and activates the executioner caspase, Caspase-3. nih.gov
Execution of Apoptosis: Activated Caspase-3 orchestrates the dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis.
By inducing apoptosis in rapidly dividing cells, which are highly dependent on topoisomerase function, these compounds exhibit potent anti-proliferative activity. mdpi.com
Modulation of Oxidative Stress and Antioxidant Defense Systems
Anthraquinone glycosides exhibit a dual role in modulating cellular redox status. On one hand, many of these compounds possess inherent antioxidant properties. nih.govuobasrah.edu.iqacs.org Their phenolic hydroxyl groups can donate electrons to scavenge free radicals, such as superoxide (B77818) and hydroperoxide radicals, thereby protecting cells from oxidative damage. nih.govacs.org This activity is believed to contribute to their anti-inflammatory effects. healthline.com
Conversely, a key component of the anticancer mechanism for some of the most potent anthraquinones (like doxorubicin) involves the generation of reactive oxygen species (ROS). nih.gov Through redox cycling, the anthraquinone core can transfer electrons to molecular oxygen, producing superoxide anions and hydrogen peroxide. This induction of severe oxidative stress can overwhelm the cell's antioxidant defense systems, leading to damage of lipids, proteins, and DNA, further contributing to the activation of apoptotic pathways. nih.gov The balance between the antioxidant and pro-oxidant effects of a specific this compound depends on its precise chemical structure, cellular context, and metabolic state.
| Compound/Class | Mechanism | Effect | Reference |
|---|---|---|---|
| Anthraquinones (general) | Radical Scavenging | Act as antioxidants, neutralizing ROS. | nih.govacs.org |
| Anthracyclines | Redox Cycling | Generate ROS, inducing oxidative stress and contributing to cytotoxicity. | nih.gov |
| Emodin & Rubiadin | Inhibition of ROS Generation | Hepatoprotective effect by decreasing acetaminophen-induced oxidative damage. | nih.gov |
Impact on Inflammatory Mediators and Gene Expression at the Cellular Level
Glucosyloxyanthraquinones and related compounds are potent modulators of inflammatory responses at the cellular level. nih.govfrontiersin.org In vitro studies using cell models like macrophages have demonstrated that these compounds can significantly inhibit the production of key inflammatory mediators. ffhdj.comresearchgate.net
This anti-inflammatory effect is achieved primarily through the downregulation of pro-inflammatory gene expression. nih.gov Specifically, anthraquinones have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for producing nitric oxide (NO) and prostaglandins (B1171923) (PGE2), respectively. researchgate.netnih.govnih.gov
The underlying molecular mechanism often involves the inhibition of major inflammatory signaling pathways. Anthraquinones can block the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). nih.govnih.gov This is frequently accomplished by interfering with upstream Mitogen-Activated Protein Kinase (MAPK) signaling cascades (including ERK, JNK, and p38). nih.govresearchgate.net By preventing the activation and nuclear translocation of these transcription factors, anthraquinones effectively shut down the transcriptional induction of a wide range of inflammatory genes, including those for cytokines like TNF-α and interleukins. nih.govffhdj.com
| Compound | Cell Model | Inhibited Mediator/Enzyme | Underlying Pathway | Reference |
|---|---|---|---|---|
| Emodin | RAW 264.7 Macrophages | NO, PGE2, iNOS, COX-2 | MAPK/AP-1 | researchgate.netnih.gov |
| Emodin-8-O-β-D-glucopyranoside | Hepatocytes | NO, iNOS mRNA, TNF-α mRNA | Transcriptional Regulation | ffhdj.com |
| Rhein | Macrophages | Pro-inflammatory Cytokines | NF-κB, PPARγ, Inflammasomes | nih.gov |
Interactions with Membrane Transport Proteins and Ion Channels
The interaction of glucosyloxyanthraquinones with membrane transport proteins is particularly relevant in the context of cancer pharmacology and multidrug resistance. Many cancer cells overexpress ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as efflux pumps to actively remove cytotoxic drugs from the cell, thereby reducing their efficacy.
Pre-clinical studies have shown that some anthraquinones, like emodin, can act as inhibitors of P-glycoprotein. nih.gov This inhibition can occur at two levels:
Functional Inhibition: The compound may directly compete with other drugs for binding to the transporter, thus inhibiting its pumping action. This can lead to increased intracellular accumulation of co-administered chemotherapy agents. nih.gov
Expression Inhibition: Some anthraquinones have been found to downregulate the gene expression of P-glycoprotein. This effect has been linked to the compound's anti-inflammatory activity; for instance, the inhibition of the COX-2/AP-1 pathway by emodin has been shown to parallel a decrease in P-gp expression. nih.gov
By modulating the function and expression of these membrane transporters, glucosyloxyanthraquinones could potentially be used to reverse multidrug resistance and sensitize cancer cells to conventional therapies. Direct interactions with specific ion channels are less extensively documented for this class of compounds compared to their effects on ABC transporters.
Omics-Based Approaches for Mechanistic Elucidation
Omics technologies offer a holistic view of the molecular changes induced by a compound within a biological system. By simultaneously measuring entire sets of molecules like transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), researchers can uncover novel mechanisms of action, identify biomarkers of response, and understand the complex network of interactions affected by a pharmacological agent.
Transcriptomics and Proteomics Profiling in Response to this compound
Transcriptomic and proteomic analyses reveal how a compound alters gene expression and the subsequent protein landscape of a cell. Studies on anthraquinone derivatives have identified significant modulations in pathways related to cell cycle, apoptosis, inflammation, and stress responses.
For instance, transcriptomic analyses of cells treated with anthraquinone compounds have shown differential expression of genes involved in critical cellular processes. These changes at the mRNA level are often reflected in the proteome, providing a functional context to the genetic response.
Table 1: Illustrative Transcriptomic and Proteomic Changes in Response to Anthraquinone Analogs
| Omics Level | Key Molecular Changes Observed with Anthraquinone Analogs | Associated Biological Pathways | Potential Implication for this compound |
|---|---|---|---|
| Transcriptomics | Downregulation of Cyclin-dependent kinase (CDK) and Cyclin genes. | Cell Cycle Regulation | Inhibition of cell proliferation |
| Upregulation of Caspase family genes. | Apoptosis | Induction of programmed cell death | |
| Modulation of NF-κB pathway-related genes. | Inflammation | Anti-inflammatory effects | |
| Proteomics | Decreased expression of Proliferating Cell Nuclear Antigen (PCNA). | DNA Replication and Repair | Anti-proliferative activity |
| Increased levels of cleaved Poly (ADP-ribose) polymerase (PARP). | Apoptosis | Pro-apoptotic activity | |
| Altered expression of Heat Shock Proteins (HSPs). | Cellular Stress Response | Modulation of cellular defense mechanisms |
This table is a composite illustration based on findings from various studies on anthraquinone derivatives and does not represent data from direct studies on this compound.
Detailed Research Findings from Analogous Compounds:
Research on anthraquinone derivatives has demonstrated their ability to induce endoplasmic reticulum (ER) stress. This is evidenced by the upregulation of proteins such as ATF6 and the C/EBP homologous protein (CHOP), which are key mediators of the unfolded protein response (UPR). The induction of ER stress can be a critical mechanism leading to apoptosis in cancer cells.
Furthermore, proteomic studies have identified that certain anthraquinones can modulate the expression of proteins involved in cellular architecture and signaling. For example, changes in actin-binding proteins suggest an impact on cell motility and invasion, which is relevant for anti-metastatic research.
Metabolomics Analysis of Cellular Perturbations
Metabolomics provides a snapshot of the metabolic state of a cell or organism, offering insights into the biochemical perturbations caused by a compound. Metabolomic studies on anthraquinones like rhein, emodin, and aloe-emodin (B1665711) have revealed significant alterations in cellular metabolism.
A study investigating the effects of rhein on chronic nephropathy models using metabolomics identified key changes in pathways such as sphingolipid and glycerophospholipid metabolism. These alterations are indicative of changes in cell membrane composition and signaling.
In the context of cancer, metabolomic analyses of breast cancer cells treated with aloe-emodin and emodin revealed disruptions in central carbon metabolism. nih.gov Specifically, pathways like the methionine cycle, TCA cycle, and glutathione (B108866) metabolism were significantly perturbed. nih.gov This suggests that these compounds can interfere with the metabolic plasticity of cancer cells, a critical aspect of their survival and proliferation. nih.gov
Table 2: Illustrative Metabolomic Profile of Cells Treated with Anthraquinone Analogs
| Metabolic Pathway | Key Metabolites Altered by Anthraquinone Analogs | Observed Change | Potential Functional Consequence |
|---|---|---|---|
| Amino Acid Metabolism | Methionine, Cysteine | Decreased | Impaired protein synthesis and antioxidant capacity |
| Energy Metabolism (TCA Cycle) | Citrate, Succinate | Decreased | Reduced cellular energy production |
| Lipid Metabolism | Sphingomyelin, Ceramides | Altered | Disruption of cell membrane integrity and signaling |
| Nucleotide Metabolism | Purine and Pyrimidine precursors | Decreased | Inhibition of DNA and RNA synthesis |
| Redox Homeostasis | Glutathione | Decreased | Increased oxidative stress |
This table is a composite illustration based on findings from various studies on anthraquinone derivatives and does not represent data from direct studies on this compound.
Detailed Research Findings from Analogous Compounds:
Metabolomic profiling of melanoma cells treated with emodin and aloe-emodin showed a significant impact on glycolysis and oxidative phosphorylation. nih.gov These compounds were found to reduce the levels of key metabolites in the TCA cycle and induce the accumulation of mitochondrial reactive oxygen species (ROS), leading to oxidative stress and redox imbalance. nih.gov Such findings highlight the potential of this compound to target the metabolic vulnerabilities of cancer cells.
Furthermore, studies on aloe-emodin have identified its ability to disrupt polyamine metabolism, which is crucial for cell growth and proliferation. nih.gov By altering the levels of metabolites in these fundamental pathways, anthraquinone derivatives can exert potent anti-cancer effects.
Analytical Chemistry and Quantitative Determination of Glucosyloxyanthraquinone
Chromatographic Quantification Methods
Chromatographic techniques are the cornerstone for the separation and quantification of glucosyloxyanthraquinone and its analogues from complex mixtures such as plant extracts and biological fluids.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of anthraquinone (B42736) glycosides. The separation is typically achieved on a reversed-phase column, such as a C18 column. The mobile phase often consists of a gradient mixture of an aqueous solution (commonly containing an acid like acetic or phosphoric acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727).
Detection is most commonly performed using an Ultraviolet-Visible (UV/Vis) or a Photodiode Array (DAD) detector. Anthraquinones exhibit strong absorbance in the UV-Vis region, typically with detection wavelengths set around 254 nm or 280 nm for simultaneous determination of multiple compounds. A DAD detector offers the advantage of acquiring the entire UV spectrum for each peak, which aids in peak identification and purity assessment. While Refractive Index Detection (RID) is a universal detection method, it is less commonly used for anthraquinone glycosides due to its lower sensitivity compared to UV/Vis detection.
A study on the UPLC-PDA analysis of six anthraquinone glycosides in rhubarb, including emodin-8-O-glucoside and chrysophanol-8-O-glucoside, utilized a gradient elution with 0.5% (v/v) acetic acid in water and acetonitrile at a flow rate of 0.5 mL/min, with detection at 280 nm nih.gov. Another HPLC method for the determination of anthraquinones in Senna alata leaves used an isocratic mobile phase of methanol–2% aqueous acetic acid (70:30, v/v) at a flow rate of 1 mL/min with UV detection at 254 nm oup.com.
Table 1: Representative HPLC-UV/DAD Conditions for the Analysis of Anthraquinone Glycosides
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 μm) | TSK-gel ODS-80Tm (150 mm x 4.6 mm i.d.) |
| Mobile Phase | (A) 0.5% acetic acid in water, (B) Acetonitrile (gradient) | Methanol–2% aqueous acetic acid (70:30, v/v) (isocratic) |
| Flow Rate | 0.5 mL/min | 1 mL/min |
| Detection | PDA at 280 nm | UV at 254 nm |
| Reference | nih.gov | oup.com |
For highly sensitive and selective quantification, especially in complex biological matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization source for anthraquinone glycosides, often in the negative ion mode, as it provides high sensitivity for these compounds.
Quantitative analysis is typically performed in the multiple reaction monitoring (MRM) mode, which involves monitoring a specific precursor ion to product ion transition for each analyte. This provides excellent selectivity and reduces interference from matrix components. For instance, a method for the simultaneous determination of six anthraquinones, including emodin-8-O-beta-D-glucoside and chrysophanol-8-O-beta-D-glucoside, in rat plasma utilized a biphenyl (B1667301) column with a gradient elution of 5 mM ammonium (B1175870) formate (B1220265) (pH 6) and methanol researchgate.net. The MRM transitions in negative ESI mode were m/z 431.1 → 269 for emodin-8-O-beta-D-glucoside and m/z 415 → 253.1 for chrysophanol-8-O-beta-D-glucoside researchgate.net.
Another study on the analysis of iridoid glycosides and anthraquinones in Morinda officinalis by UPLC-QqQ-MS/MS also employed negative ESI mode and MRM for quantification nih.govmdpi.comnih.gov. The method demonstrated good linearity with correlation coefficients higher than 0.9930 and limits of quantification ranging from 2.60 to 27.57 ng/mL for the targeted compounds nih.gov.
Table 2: Representative LC-MS/MS Parameters for the Analysis of Anthraquinone Glycosides
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Ionization Mode | Negative Electrospray Ionization (ESI-) | Negative Electrospray Ionization (ESI-) |
| Scan Type | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) for Emodin-8-O-β-D-glucoside | 431.1 | - |
| Product Ion (m/z) for Emodin-8-O-β-D-glucoside | 269 | - |
| Precursor Ion (m/z) for Chrysophanol-8-O-β-D-glucoside | 415 | - |
| Product Ion (m/z) for Chrysophanol-8-O-β-D-glucoside | 253.1 | - |
| Reference | researchgate.net | nih.govmdpi.comnih.gov |
Gas Chromatography (GC) is generally not suitable for the direct analysis of non-volatile and thermally labile compounds like glycosides. Therefore, a derivatization step is necessary to convert the polar hydroxyl groups of the sugar moiety and the anthraquinone core into more volatile and thermally stable derivatives.
A common derivatization technique is silylation, which involves reacting the analyte with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. This process significantly increases the volatility of the glycoside, allowing it to be analyzed by GC. The derivatized sample is then injected into the GC, where it is separated on a capillary column and detected, most commonly by a mass spectrometer (GC-MS). While effective, this method can sometimes produce multiple derivative products for a single analyte, which can complicate the analysis.
Spectrophotometric and Fluorometric Assay Development
UV-Vis spectrophotometry can be used for the quantitative determination of total anthraquinone glycosides in a sample. Anthraquinone derivatives exhibit characteristic absorption in the UV-visible region. For instance, the UV/vis spectra of anthraquinones typically show absorption bands in the 220–350 nm and near 400 nm regions nih.gov. However, this method lacks specificity as it measures the total absorbance of all absorbing species at a particular wavelength and is therefore susceptible to interference from other compounds in the sample matrix.
Fluorometric assays are based on the principle of fluorescence, where a molecule absorbs light at one wavelength and emits it at a longer wavelength. Some anthraquinone derivatives are known to be fluorescent. For example, anthranols, which are reduced forms of anthraquinones, can show strong fluorescence in alkaline solutions pharmacy180.comresearchgate.net. The development of a fluorometric assay for this compound would depend on its intrinsic fluorescence properties or on its ability to react with a reagent to produce a fluorescent product. These methods can offer high sensitivity.
Electrochemical Detection Methods
Electrochemical methods offer a sensitive and often low-cost alternative for the quantification of electroactive compounds. The anthraquinone moiety is redox-active and can undergo reversible reduction and oxidation processes. This property can be exploited for electrochemical detection. An electrochemical sensor could be developed based on the oxidation or reduction of the anthraquinone core of this compound at an electrode surface. The resulting current would be proportional to the concentration of the analyte. While there is research on the electrochemical detection of anthraquinone derivatives, specific methods for this compound are not widely reported nih.gov.
Immunochemical Assays for this compound Detection
Immunochemical assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are highly specific and sensitive methods based on the principle of antigen-antibody recognition. The development of an immunoassay for this compound would require the production of antibodies that specifically bind to this molecule. This can be challenging for small molecules, which often need to be conjugated to a larger carrier protein to elicit an immune response. Once specific antibodies are available, a competitive ELISA format could be developed where the sample this compound competes with a labeled form of the compound for a limited number of antibody binding sites. The signal generated would be inversely proportional to the concentration of the analyte in the sample. While these assays can be very powerful, their development is a complex and resource-intensive process.
Method Validation, Quality Control, and Standardization in this compound Analysis
The quantitative determination of glucosyloxyanthraquinones relies on well-validated analytical methods to ensure data accuracy, reliability, and reproducibility. Method validation is a critical process that provides documented evidence that an analytical procedure is suitable for its intended purpose. This process, along with robust quality control and standardization efforts, is fundamental for the analysis of phytopharmaceuticals and herbal extracts containing these compounds. High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, is a commonly employed technique for this purpose.
The validation of these analytical methods is typically performed according to internationally recognized guidelines, which stipulate the evaluation of several key performance parameters.
Specificity/Selectivity Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. For glucosyloxyanthraquinones, this is often demonstrated by comparing the chromatograms of blank samples (matrix without the analyte), standard solutions of the analyte, and samples spiked with the analyte. The goal is to show that there are no interfering peaks at the retention time of the target this compound. For instance, in the analysis of anthraquinones from plant extracts, a high degree of specificity is essential to distinguish between different glycosides and their corresponding aglycones.
Linearity and Range Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal. This is determined by analyzing a series of standard solutions of the this compound at different concentrations. The results are typically evaluated by calculating a regression line using the method of least squares. A high correlation coefficient (r²) is indicative of a strong linear relationship. For the quantitative analysis of anthraquinones, linearity is often established over a specific concentration range, with correlation coefficients expected to be greater than 0.999. oup.comnih.gov
Table 1: Example Linearity Data for HPLC Analysis of Anthraquinones
| Compound | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
|---|---|---|
| Rhein (B1680588) | 12.5 - 200 | > 0.9999 |
| Aloe-emodin (B1665711) | 12.5 - 200 | > 0.9999 |
| Emodin (B1671224) | 12.5 - 200 | > 1.0000 |
| Chrysophanol (B1684469) | 12.5 - 200 | > 0.9998 |
Accuracy Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed using a recovery study, where a known amount of the this compound standard is added to a sample matrix (spiking). The sample is then analyzed, and the percentage of the analyte recovered is calculated. High recovery rates indicate an accurate method. For anthraquinone analysis in herbal materials, recovery values are typically expected to be within a range of 95% to 105%. Studies on related compounds have demonstrated recovery rates of 100.3–100.5%. oup.com
Precision Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at two levels:
Repeatability (Intra-day precision): The precision over a short interval of time with the same analyst and equipment.
Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, or different equipment.
Precision is expressed as the Relative Standard Deviation (RSD) of the results. For the quality control of herbal extracts, RSD values of less than 5% are generally considered acceptable. oup.com
Table 2: Representative Precision and Accuracy Data for Anthraquinone Analysis
| Parameter | Compound | Acceptance Criteria | Observed Value |
|---|---|---|---|
| Intra-day Precision (RSD %) | Anthraquinone Mix | < 5% | < 5% |
| Inter-day Precision (RSD %) | Anthraquinone Mix | < 5% | < 5% |
| Accuracy (Recovery %) | Anthraquinone Mix | 95 - 105% | 100.3 - 100.5% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ) The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These values are crucial for determining trace amounts of glucosyloxyanthraquinones or their impurities. For anthraquinones like rhein, chrysophanol, and physcion, validated HPLC-UV methods have reported LODs in the range of 0.07–0.11 μg/mL and LOQs between 0.20–0.34 μg/mL. nih.gov
Robustness Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For HPLC methods, these variations might include changes in the mobile phase composition, pH, flow rate, or column temperature.
Quality Control and Standardization Quality control in the analysis of glucosyloxyanthraquinones involves the routine use of validated methods, system suitability tests, and the analysis of quality control samples to ensure that the analytical system is performing as expected. Standardization of herbal preparations containing glucosyloxyanthraquinones, such as those from Rubia tinctorum, often involves the quantitative determination of specific marker compounds like lucidin (B1675361) primeveroside and ruberythric acid. nih.govepa.gov Direct and indirect HPLC methods have been developed and validated for this purpose, allowing for the quality assessment of different cultivars and extracts. nih.gov The development of such standardized and validated analytical methods is essential for ensuring the consistency, quality, and efficacy of phytopharmaceutical products.
Computational and Chemoinformatics Studies of Glucosyloxyanthraquinone
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as glucosyloxyanthraquinone, and a biological target, typically a protein. elsevier.esnih.gov These methods provide insights into the binding affinity, orientation, and stability of the ligand-target complex at an atomic level. nih.govoregonstate.edu
Molecular Docking:
Molecular docking studies on anthraquinone (B42736) glycosides, the class of compounds to which this compound belongs, have revealed significant binding affinities to various protein targets. For instance, in a study investigating phosphodiesterase type-5 (PDE-5) inhibitors, anthraquinone glucosides were shown to dock effectively into the catalytic region of the enzyme, exhibiting binding energies comparable to commercial inhibitors. elsevier.es Another study on MAPK3 inhibitors found that emodin-8-glucoside, a compound structurally similar to this compound, exhibited a strong binding affinity with a notable binding energy (ΔG) of -12.78 kcal/mol. semanticscholar.org These studies suggest that the anthraquinone core, combined with the glycosidic moiety, plays a crucial role in forming stable interactions within the binding pockets of target proteins. The interactions are often characterized by a network of hydrogen bonds and hydrophobic interactions. nih.gov
For example, in a molecular docking study of N-(9,10-anthraquinone-2-carbonyl)amino acid derivatives against xanthine (B1682287) oxidase, the anthraquinone moiety was found to be essential for inhibitory activity. nih.gov This highlights the importance of the core structure of this compound in potential ligand-target interactions.
Molecular Dynamics Simulations:
Molecular dynamics simulations provide a dynamic view of the ligand-target complex, assessing its stability over time. oregonstate.edu For anthraquinone glycosides, MD simulations have been used to validate the stability of docked complexes. In the study of MAPK3 inhibitors, a 100-nanosecond MD simulation of the emodin-8-glucoside-MAPK3 complex demonstrated that the protein's backbone atoms remained stable, indicating a robust and sustained interaction. semanticscholar.org Similarly, MD simulations of anthraquinone intercalators with DNA have shown that the anthraquinone core stacks parallel to the DNA base pairs, with side chains influencing the conformational space and binding energy. nih.gov These findings suggest that a complex between this compound and a potential target protein would likely exhibit stable dynamics, a prerequisite for sustained biological activity.
Table 1: Examples of Molecular Docking and Dynamics Simulation Findings for Anthraquinone Glycosides
| Compound Class | Target Protein | Key Findings | Reference |
|---|---|---|---|
| Anthraquinone Glycosides | Phosphodiesterase type-5 (PDE-5) | Docked within the catalytic region with binding energies similar to commercial inhibitors. | elsevier.es |
| Emodin-8-glucoside | Mitogen-activated protein kinase 3 (MAPK3) | Strong binding affinity (ΔG = -12.78 kcal/mol); stable complex in 100ns MD simulation. | semanticscholar.org |
| Anthraquinone Intercalators | DNA | Parallel stacking of the anthraquinone core with DNA base pairs; side chains affect binding entropy. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. magtechjournal.com By developing mathematical models, QSAR can predict the activity of new compounds and provide insights into the structural features that are crucial for their biological function. magtechjournal.com
For anthraquinones and their derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities, including estrogenicity and antimicrobial effects. A QSAR study on the estrogenic activity of 20 anthraquinone derivatives revealed that parameters such as polarizability, binding energy, and molecular surface potentials were significant in explaining their activity. nih.govd-nb.info This indicates that the electronic properties of the anthraquinone scaffold are key determinants of its interaction with biological receptors. nih.govd-nb.info
In another study focusing on the antifungal activity of emodin-type anthraquinones against Candida albicans, QSAR models were developed using physicochemical parameters. magtechjournal.com The resulting polynomial equations highlighted the relationship between properties like the number of hydrogen bond acceptors and the antifungal potential. magtechjournal.com Such models can be instrumental in predicting the activity of related compounds like this compound and in guiding the synthesis of more potent derivatives.
While specific QSAR models for this compound are not extensively documented, the existing models for the broader anthraquinone class provide a foundational understanding. These models consistently point to the importance of the substitution pattern on the anthraquinone core in modulating biological activity. nih.gov
Table 2: QSAR Model Parameters for Anthraquinone Derivatives
| Activity Studied | Key Descriptors | Model Type | Reference |
|---|---|---|---|
| Estrogenic Activity | Polarizability, binding energy, molecular surface potentials | Not specified | nih.govd-nb.info |
| Antifungal Activity | Physicochemical parameters (e.g., hydrogen bond acceptors) | Polynomial equation | magtechjournal.com |
In Silico ADME Prediction and Pharmacokinetic Modeling (Computational)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction and pharmacokinetic modeling are crucial components of modern drug discovery, allowing for the early assessment of a compound's potential drug-like properties. semanticscholar.org These computational tools predict how a molecule like this compound is likely to be processed by the body.
Studies on various anthraquinone derivatives have utilized in silico tools to predict their ADME properties. For instance, the ADMET SAR database has been used to predict the toxicity profile and pharmacokinetics of anthraquinones like chrysophanol (B1684469) and emodin (B1671224). ispub.com In a study of phytochemicals from Morinda longissima, two anthraquinone glycosides were predicted to have good bioavailability based on their in silico ADME parameters. juniperpublishers.com Furthermore, their oral toxicity was predicted to be low and safe. juniperpublishers.com
In silico predictions for a range of anthraquinones have shown that these compounds generally exhibit good potential for oral bioavailability. researchgate.net For example, a study on diquinothiazines, which share structural similarities with anthraquinones, predicted high Caco-2 permeability and high intestinal absorption for all synthesized compounds. semanticscholar.org However, predictions for properties like plasma protein binding can vary, with some studies suggesting a higher affinity for proteins like human serum albumin (HSA). nih.gov
Table 3: Predicted ADME Properties for Representative Anthraquinone Glycosides
| Compound | Predicted Property | Finding | Reference |
|---|---|---|---|
| Morindone‐6‐O‐β‐gentiobioside | Bioavailability | Predicted to be good based on ADME parameters. | juniperpublishers.com |
| Lucidin (B1675361)‐3‐O‐β‐primeveroside | Bioavailability | Predicted to be good based on ADME parameters. | juniperpublishers.com |
| Diquinothiazine derivatives | Caco-2 Permeability | Predicted to be high (log Papp > 0.9). | semanticscholar.org |
| Diquinothiazine derivatives | Intestinal Absorption | Predicted to be very high (92.24–96.51%). | semanticscholar.org |
Virtual Screening and De Novo Design of this compound Analogs
Virtual screening and de novo design are computational strategies aimed at identifying novel bioactive compounds. plos.orgnih.gov Virtual screening involves searching large compound libraries for molecules that are likely to bind to a specific target, while de novo design focuses on creating entirely new molecules with desired properties. plos.orgnih.gov
Virtual Screening:
Virtual screening has been successfully applied to libraries of anthraquinones to identify potential inhibitors for various targets. In one study, a library of 2194 naturally occurring anthraquinones was screened for potential anti-fouling agents by targeting the LuxP protein in Vibrio carchariae. nih.gov This approach allows for the rapid identification of promising candidates from a vast chemical space. plos.org Another study screened constituents from Persian shallot, including anthraquinones, as potential modulators of human glucokinase. researchgate.net These examples demonstrate the power of virtual screening in exploring the therapeutic potential of the anthraquinone scaffold. By extension, a virtual library of this compound analogs could be screened against various targets to identify new lead compounds.
De Novo Design:
De novo design strategies have been used to create novel anthraquinone derivatives with enhanced biological activity. nih.gov This can involve modifying the core anthraquinone structure or conjugating it with other molecules. For example, a study reported the design and synthesis of anthraquinone derivatives conjugated with peptide analogues of Myelin Basic Protein, aiming to create new immunomodulatory agents. researchgate.net Another approach involves the rational design of hybrids, such as combining the rhein (B1680588) (an anthraquinone) scaffold with piperazine (B1678402) nuclei to develop new Hedgehog signaling inhibitors. plos.org These strategies could be applied to this compound to generate novel analogs with improved potency, selectivity, or pharmacokinetic properties.
Bioinformatics and Systems Biology Approaches for Pathway and Network Analysis
Bioinformatics and systems biology offer a holistic view of the biological effects of a compound by analyzing its influence on metabolic pathways and gene networks. juniperpublishers.com These approaches are particularly useful for understanding the complex mechanisms of action of natural products like this compound.
Transcriptomic studies of plants that produce anthraquinones, such as Rheum officinale and Senna tora, have identified key enzymes and genes involved in their biosynthesis. magtechjournal.comnih.gov High-throughput sequencing and bioinformatics analyses have revealed the involvement of the polyketide pathway and the shikimate pathway in the formation of the anthraquinone skeleton. d-nb.infoscience.gov Furthermore, genes encoding modifying enzymes like UDP-glycosyltransferases, which are responsible for attaching sugar moieties to form glycosides like this compound, have been identified. magtechjournal.com
By understanding the biosynthetic pathways, it is possible to use bioinformatics tools to explore the metabolic fate of this compound in other organisms, including humans. For example, the KEGG (Kyoto Encyclopedia of Genes and Genomes) database can be used to trace the potential metabolic transformations of the anthraquinone core. juniperpublishers.com A systems biology approach can also help to identify potential off-target effects and to build a comprehensive picture of the compound's biological activity by integrating data from genomics, transcriptomics, and metabolomics. d-nb.info One study mentioned the identification of a this compound in the metabolomic profile of olive xylem sap, suggesting its presence and potential role in plant physiology, which can be further investigated using systems biology tools.
Future Directions and Emerging Research Areas for Glucosyloxyanthraquinone
Advanced Mechanistic Investigations and Target Deconvolution
A primary future direction in glucosyloxyanthraquinone research is the precise identification of their molecular targets and the detailed elucidation of their mechanisms of action. While initial studies have provided insights into their biological activities, a deeper understanding at the molecular level is required.
Target Deconvolution Strategies:
Advanced chemical proteomics approaches are poised to play a pivotal role in identifying the specific proteins and cellular pathways with which glucosyloxyanthraquinones interact. nih.govnih.govfrontiersin.org Methodologies such as compound-centered chemical proteomics (CCCP) and activity-based protein profiling (ABPP) will be instrumental. frontiersin.org In a typical CCCP workflow, a this compound molecule would be chemically modified to incorporate a tag (like biotin) that allows for its capture, along with its binding partners, from cell or tissue lysates. nih.govfrontiersin.org These captured proteins can then be identified using high-resolution mass spectrometry. nih.govbeilstein-journals.org
Alternatively, label-free methods that rely on changes in protein stability upon ligand binding, such as the cellular thermal shift assay (CETSA), offer a way to identify targets without chemically modifying the this compound, thus preserving its native binding characteristics. nih.gov
Table 1: Advanced Methods for Target Deconvolution of this compound
| Method | Principle | Potential Application for this compound |
|---|---|---|
| Compound-Centered Chemical Proteomics (CCCP) | Immobilized this compound is used to "fish" for interacting proteins from a biological sample. frontiersin.org | Direct identification of binding proteins, including receptors, enzymes, and signaling molecules. |
| Activity-Based Protein Profiling (ABPP) | Utilizes reactive probes to covalently label active enzyme families, allowing for the identification of enzymes targeted by glucosyloxyanthraquinones. frontiersin.org | To determine if glucosyloxyanthraquinones inhibit specific enzyme classes, such as kinases or proteases. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of proteins upon ligand binding. nih.gov | Unbiased identification of target proteins in a cellular context without the need for chemical modification of the this compound. nih.gov |
Exploration of Novel this compound Structural Diversity and Bioactivity
Future research will also focus on expanding the known structural diversity of glucosyloxyanthraquinones to explore new biological activities. This involves both the discovery of new naturally occurring derivatives and the chemical synthesis of novel analogs.
Synthetic and Biosynthetic Approaches:
The synthesis of novel this compound derivatives will allow for a systematic exploration of structure-activity relationships (SAR). nih.govnih.gov For instance, modifications to the anthraquinone (B42736) core, the position and number of hydroxyl groups, and the nature of the glycosidic linkage can all be systematically varied. nih.govmdpi.com Enzymatic and chemoenzymatic synthesis methods are emerging as powerful tools for creating novel glycosylation patterns that may not be accessible through traditional chemical synthesis. rsc.orgnih.gov
Table 2: Strategies for Exploring this compound Structural Diversity
| Approach | Description | Expected Outcome |
|---|---|---|
| Chemical Synthesis | Creation of novel this compound analogs with modified aglycones or sugar moieties. nih.govnih.govresearchgate.net | Establishment of structure-activity relationships and development of compounds with enhanced potency or novel bioactivities. nih.gov |
| Enzymatic Glycosylation | Use of glycosyltransferases or glycosidases to attach different sugar units to the anthraquinone core. rsc.orgnih.govihmc.us | Generation of a diverse library of glucosyloxyanthraquinones with varied sugar decorations for biological screening. |
| Combinatorial Biosynthesis | Engineering of biosynthetic pathways in microbial hosts to produce novel this compound structures. | Sustainable production of new-to-nature glucosyloxyanthraquinones. |
Integration of Multimodal Omics Technologies for Holistic Understanding
To gain a comprehensive understanding of the biological effects of glucosyloxyanthraquinones, future research will increasingly rely on the integration of multiple "omics" technologies. This includes genomics, transcriptomics, proteomics, and metabolomics.
Systems Biology Approach:
By treating cells or model organisms with a this compound and then analyzing the global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics), researchers can construct a holistic picture of the compound's cellular impact. nih.govnih.govnih.govfrontiersin.orgmdpi.com For example, proteomics analysis can reveal which cellular pathways are significantly altered by the compound, while metabolomics can identify changes in cellular metabolism. nih.govmdpi.comnih.govresearchgate.net
This integrated approach can help to:
Identify biomarkers of response to this compound treatment.
Uncover unexpected mechanisms of action.
Provide a more complete understanding of the compound's effects on cellular physiology.
Sustainable Production and Green Chemistry Principles in this compound Research
As interest in glucosyloxyanthraquinones grows, there will be an increasing need for sustainable and environmentally friendly methods for their production.
Green Extraction and Synthesis:
Future research will focus on developing green extraction techniques to isolate glucosyloxyanthraquinones from natural sources with minimal environmental impact. mdpi.commdpi.com This includes the use of alternative solvents, such as deep eutectic solvents, and energy-efficient extraction methods like ultrasound-assisted extraction. mdpi.commdpi.com
In addition, there is a growing interest in the application of green chemistry principles to the synthesis of glucosyloxyanthraquinones. researchgate.netjwent.netnih.gov This may involve the use of biocatalysts, such as enzymes, to perform specific chemical transformations under mild reaction conditions. researchgate.netresearchgate.net
Development of Next-Generation Analytical Platforms and High-Throughput Screening
To accelerate the discovery and development of new glucosyloxyanthraquinones with desired biological activities, next-generation analytical platforms and high-throughput screening (HTS) assays are needed.
Advanced Analytical Techniques:
Advanced analytical techniques, such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, will be crucial for the detailed structural characterization of novel glucosyloxyanthraquinones. nih.govbiointron.com These techniques can provide information on the compound's molecular formula, connectivity, and stereochemistry.
High-Throughput Screening:
The development of robust and reliable HTS assays will enable the rapid screening of large libraries of glucosyloxyanthraquinones for specific biological activities. chemrxiv.orgnih.govnih.govrsc.org These assays can be either target-based, where the compound's effect on a specific protein is measured, or phenotypic, where the compound's effect on a whole cell or organism is assessed.
Q & A
Q. What statistical frameworks are critical for interpreting dose-response relationships in this compound studies?
- Methodological Answer : Use nonlinear regression (e.g., sigmoidal curve fitting) to calculate EC₅₀/IC₅₀ values. Report variability as SEM with biological replicates. For transcriptomic/proteomic data, apply Benjamini-Hochberg correction to control false discovery rates .
Q. How can researchers validate this compound’s mechanism of action using multi-omics approaches?
- Methodological Answer : Integrate RNA-seq (transcriptomics), LC-MS/MS (proteomics), and NMR-based metabolomics. Use pathway enrichment tools (e.g., KEGG, GO) to identify perturbed networks. Cross-validate findings with CRISPR-Cas9 knockouts of candidate target genes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
